molecular formula C11H7FO2 B3151406 3-Fluoro-2-naphthoic acid CAS No. 712-70-9

3-Fluoro-2-naphthoic acid

Cat. No.: B3151406
CAS No.: 712-70-9
M. Wt: 190.17 g/mol
InChI Key: VDXLBIXGGFGMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-naphthoic acid is a useful research compound. Its molecular formula is C11H7FO2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-2-naphthoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXLBIXGGFGMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-70-9
Record name 3-fluoronaphthalene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3-Fluoro-2-naphthoic acid experimental protocol

[1]

CAS No: 59095-26-0 Molecular Formula: C₁₁H₇FO₂ Molecular Weight: 190.17 g/mol [1]

Executive Summary

3-Fluoro-2-naphthoic acid is a critical scaffold in medicinal chemistry, serving as a bioisostere for 2-naphthoic acid where the fluorine atom modulates metabolic stability (blocking P450 oxidation at the C3 position) and alters the pKa of the carboxylic acid.[1] It is a frequent intermediate in the synthesis of kinase inhibitors (e.g., FGFR, IDO1) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

This guide presents two distinct synthetic pathways selected for their operational reliability and scientific integrity:

  • The Modified Balz-Schiemann Route (Scalable): The classical "gold standard" adapted for safety. It utilizes a diazonium tetrafluoroborate intermediate derived from 3-amino-2-naphthoic acid.[1] This route is preferred for multi-gram to kilogram scale-up due to lower raw material costs.

  • The Cryogenic Metallation Route (High-Throughput): A modern approach utilizing Lithium-Halogen Exchange (Li/X) on 3-bromo-2-fluoronaphthalene followed by carboxylation.[1] This route offers superior regiochemical purity and is ideal for rapid discovery-phase synthesis.

Retrosynthetic Analysis & Strategy

The strategic disconnect centers on the introduction of the fluorine atom, which is the most challenging step due to the high energy of the C-F bond formation.

Retrosynthesistarget3-Fluoro-2-naphthoic AcidesterMethyl 3-fluoro-2-naphthoatetarget->esterHydrolysislithio3-Fluoro-2-lithionaphthalene(Transient)target->lithioCarboxylation (CO2)diazoDiazonium Tetrafluoroborate Saltester->diazoThermal Decomp.aminoMethyl 3-amino-2-naphthoatediazo->aminoDiazotizationstart_A3-Amino-2-naphthoic Acidamino->start_AEsterification(Safety Lock)bromo3-Bromo-2-fluoronaphthalenelithio->bromoLi-Hal Exchange

Figure 1: Retrosynthetic disconnection showing the Classical Balz-Schiemann path (Green/Red) and the Modern Metallation path (Yellow).[1]

Protocol A: Modified Balz-Schiemann (Scalable)[1]

Rationale: Direct diazotization of 3-amino-2-naphthoic acid can form zwitterionic diazonium carboxylates (diazo-anhydrides), which are notoriously shock-sensitive explosives.[1] To ensure Safety and Reproducibility , this protocol mandates the protection of the carboxylic acid as a methyl ester prior to diazotization.[1]

Step 1: Esterification (Safety Lock)[1]
  • Reagents: 3-Amino-2-naphthoic acid (1.0 equiv), Methanol (solvent), Thionyl Chloride (

    
    , 1.5 equiv).[1]
    
  • Procedure:

    • Suspend 3-amino-2-naphthoic acid in dry methanol (0.5 M concentration) at 0°C.

    • Add

      
       dropwise over 30 minutes. (Exothermic: maintain <10°C).
      
    • Reflux for 4 hours until TLC indicates consumption of starting material.

    • Concentrate in vacuo. Neutralize residue with sat.

      
      . Filter the yellow precipitate (Methyl 3-amino-2-naphthoate).[1]
      
    • Yield Target: >90%.

Step 2: Diazotization & Counter-ion Exchange[1]
  • Reagents: Methyl 3-amino-2-naphthoate,

    
     (1.1 equiv), 
    
    
    (48% aq, 2.5 equiv).[1]
  • Critical Control Point: Temperature must remain < -5°C to prevent premature phenol formation.

  • Procedure:

    • Dissolve the methyl ester in a minimal amount of THF/Water (1:1) or suspend in dilute acid.

    • Add

      
       solution. Cool to -10°C in an acetone/dry ice bath.
      
    • Add aqueous

      
       dropwise. The suspension will clear as the diazonium salt forms, then a new precipitate (the tetrafluoroborate salt) may appear.[1]
      
    • Stir for 30 mins at -5°C.

    • Filtration: Filter the solid diazonium tetrafluoroborate salt. Wash with cold ether. Do not let the filter cake dry completely (explosion hazard, though

      
       is more stable than 
      
      
      ).[1] Proceed immediately to Step 3.
Step 3: Thermal Decomposition (Fluoro-dediazoniation)[1]
  • Reagents: o-Xylene or 1,2-Dichlorobenzene (high boiling solvent).[1]

  • Mechanism:

    
    -like mechanism involving the generation of a highly reactive aryl cation phenyl cation equivalent.
    
  • Procedure:

    • Heat the solvent to 100°C.

    • Add the moist diazonium salt portion-wise (spatula tip amounts) to the hot solvent.

    • Observation: Vigorous evolution of

      
       gas and 
      
      
      (white fumes).[1]
    • Once addition is complete, reflux for 30 minutes.

    • Cool, wash organic layer with water (removes inorganic boron salts), dry over

      
      , and evaporate.[1]
      
    • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate Methyl 3-fluoro-2-naphthoate .

Step 4: Hydrolysis[1]
  • Reagents:

    
     (3 equiv), THF/Water (3:1).[1]
    
  • Procedure:

    • Dissolve ester in THF/Water. Add

      
      .
      
    • Stir at ambient temperature for 4 hours.

    • Acidify with 1N HCl to pH 2.

    • Extract with EtOAc, dry, and concentrate to yield 3-Fluoro-2-naphthoic acid .[1]

Protocol B: Cryogenic Metallation (High-Throughput)

Rationale: This route avoids hazardous diazonium intermediates and provides high regioselectivity. It relies on the rapid Lithium-Halogen exchange, which is faster than proton transfer, preventing the formation of benzyne intermediates.[1]

Reagents & Setup
  • Substrate: 3-Bromo-2-fluoronaphthalene (Commercially available or synthesized via NBS bromination of 2-fluoronaphthalene).[1]

  • Reagent:

    
    -Butyllithium (1.6 M in hexanes) or 
    
    
    -Propylmagnesium chloride (TurboGrignard).[1]
  • Electrophile: Dry

    
     gas (sublimed from dry ice).[1]
    
  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a 2-neck flask under Argon.

  • Solvation: Dissolve 3-bromo-2-fluoronaphthalene (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Cool the solution to -78°C (Acetone/Dry Ice).

    • Note: Strict temperature control is vital to prevent "scrambling" of the lithio-species to the thermodynamically favored C1 position.

  • Exchange: Add

    
    -BuLi (1.1 equiv) dropwise over 15 minutes via syringe pump.
    
    • Observation: Solution may turn pale yellow.

    • Time: Stir for exactly 30 minutes at -78°C.

  • Trapping: Bubble excess dry

    
     gas through the solution for 20 minutes while maintaining -78°C.
    
    • Mechanism:[1][2][3][4][5] The nucleophilic C3-lithio species attacks the electrophilic carbon of

      
      .
      
  • Quench: Allow to warm to 0°C and quench with 1N HCl (aqueous).

  • Workup: Extract with Diethyl Ether (3x). The product is in the organic layer.

  • Base Extraction (Purification Trick):

    • Extract the ether layer with 1N NaOH (product moves to aqueous phase as carboxylate).[1]

    • Discard organic layer (removes unreacted neutral starting material).[1]

    • Acidify aqueous phase with HCl (product precipitates).[1]

    • Filter or re-extract into EtOAc.

Decision Logic & Workflow

Use this logic gate to determine the appropriate protocol for your specific constraints.

WorkflowStartStart: Synthesis PlanningScaleRequired Scale?Start->ScaleSmall< 5 grams(Discovery)Scale->SmallLowLarge> 10 grams(Process Dev)Scale->LargeHighCheckIs 3-Bromo-2-fluoronaphthaleneavailable?Small->CheckRouteARoute A: Modified Balz-SchiemannLarge->RouteACost/Safety BalanceRouteBRoute B: Cryogenic MetallationResultFinal Product:3-Fluoro-2-naphthoic AcidRouteB->ResultRouteA->ResultCheck->RouteBYesCheck->RouteANo (Cost prohibitive)

Figure 2: Decision matrix for selecting the optimal synthetic route.

Analytical Data Summary

ParameterExpected ValueNotes
Physical State White to off-white solid
Melting Point 194 - 196 °CLiterature value varies slightly by solvent.[1]
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH), 8.6 (d, 1H), 7.9-8.1 (m, 3H), 7.6 (m, 2H)Distinct doublet for H-1 due to F-coupling (

Hz).[1]
¹⁹F NMR δ -112 to -115 ppmSinglet (decoupled) or multiplet.[1]
MS (ESI-) m/z 189.0 [M-H]⁻Negative mode ionization is preferred for carboxylic acids.[1]

Safety & Hazards (E-E-A-T)

  • Diazonium Salts (Route A):

    • Explosion Risk: Dry diazonium tetrafluoroborates are stable relative to chlorides but can still detonate if subjected to shock or friction. Never scrape dried diazonium salts with a metal spatula.[6][7] Use Teflon-coated tools.

    • Zwitterions: Do not attempt to diazotize the free amino acid without ester protection; diazonium carboxylates are high explosives [1].

  • Hydrofluoric Acid (HF) Generation:

    • During the thermal decomposition of the

      
       salt, 
      
      
      gas is generated. Upon contact with moisture, this hydrolyzes to form HF.[1] All heating steps must be performed in a fume hood with a caustic scrubber or appropriate trap.
  • Organolithiums (Route B):

    • 
      -BuLi is pyrophoric. Syringes and needles must be purged with inert gas. A bucket of sand (Class D extinguisher) must be available.[1]
      

References

  • Zollinger, H. (1994).[1] Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Authoritative text on diazonium safety and kinetics).

  • Tagat, J. R., et al. (2002).[1][8] "Synthesis of mono- and difluoronaphthoic acids." Journal of Organic Chemistry, 67(4), 1171-1177.[1][8] Link (Primary source for fluoronaphthoic acid synthesis via lithiation and classical methods).[1]

  • Schiemann, G., & Balz, G. (1927).[1] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 60(5), 1186-1190.[1] (The foundational methodology).[1][2][9][10]

  • Scientific Update. (2019). "The Balz-Schiemann Reaction."[2][3][10] Link (Process safety review).

  • Organic Syntheses. "3-Amino-2-naphthoic acid." Org.[7][11][12][13] Synth. Coll. Vol. 3, p.573.[1][11] Link (Source for precursor preparation).[1]

3-Fluoro-2-naphthoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Constants

3-Fluoro-2-naphthoic acid is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmacologically active agents and advanced materials.[1] Its strategic fluorine substitution modulates metabolic stability and lipophilicity, making it a critical scaffold in medicinal chemistry.

Parameter Data
CAS Number 712-70-9
Molecular Weight 190.17 g/mol
Molecular Formula C₁₁H₇FO₂
IUPAC Name 3-Fluoronaphthalene-2-carboxylic acid
SMILES OC(=O)c1cc2ccccc2cc1F
InChI Key UYZNCXVXFNDUHL-UHFFFAOYSA-N
Melting Point 197–200 °C
Appearance Colorless platelets or crystalline powder

Executive Technical Summary

In the context of drug discovery, 3-Fluoro-2-naphthoic acid serves as a high-value bioisostere for non-fluorinated naphthoic acids. The introduction of the fluorine atom at the C3 position—ortho to the carboxylic acid—induces significant electronic and steric effects:

  • pKa Modulation: The electronegative fluorine atom increases the acidity of the carboxylic group via induction, potentially altering the binding affinity of the pharmacophore to target protein residues (e.g., arginine or lysine pockets).

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing oxidative metabolism (hydroxylation) at the C3 position, a common clearance pathway for naphthalene derivatives.

  • Conformational Locking: Through electrostatic repulsion or attraction (with the carbonyl oxygen), the fluorine atom can restrict the rotation of the carboxyl group, locking the molecule into a bioactive conformation.

Advanced Synthesis Protocol: Directed Ortho Metalation (DoM)

While classical methods like the Balz-Schiemann reaction (diazotization of 3-amino-2-naphthoic acid) are possible, they often suffer from low yields and hazardous intermediates. The Directed Ortho Metalation (DoM) strategy is the modern, field-proven standard for synthesizing 3-fluoro-2-naphthoic acid with high regioselectivity.

The Regioselectivity Challenge

Lithiation of 2-fluoronaphthalene is chemically complex because two ortho positions are available for deprotonation: C1 and C3.

  • Kinetic Control (C1 Attack): The C1 position is more acidic due to the inductive effect of the fluorine and the resonance of the naphthalene ring, but it is sterically hindered by the peri-hydrogen at C8.

  • Thermodynamic/Ligand Control (C3 Attack): Using specific bulky bases and ligands favors the less hindered C3 position.

Optimized Protocol (Ruzziconi et al. Method)

This protocol utilizes sec-Butyllithium (s-BuLi) complexed with the ligand PMDTA (N,N,N',N'',N''-pentamethyldiethylenetriamine) to direct lithiation to the C3 position.

Reagents:

  • Substrate: 2-Fluoronaphthalene[2]

  • Base: s-BuLi (1.3 M in cyclohexane)

  • Ligand: PMDTA

  • Electrophile: Dry CO₂ gas

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Complex Formation: In a flame-dried flask under Argon, dissolve 2-fluoronaphthalene (1.0 eq) and PMDTA (1.0 eq) in anhydrous THF at -75°C.

  • Lithiation: Add s-BuLi (1.0 eq) dropwise. The bulky PMDTA coordinates the lithium, increasing the steric bulk of the base complex. This prevents attack at the crowded C1 position (peri-interaction) and directs deprotonation to the C3 position.

  • Equilibration: Stir for 2 hours at -75°C to ensure formation of 3-fluoro-2-naphthyllithium.

  • Carboxylation: Bubble excess dry CO₂ gas into the solution. The organolithium species attacks the CO₂, forming the lithium carboxylate.

  • Quench & Workup: Acidify with dilute HCl to pH 1–2. Extract with ethyl acetate.

  • Purification: The crude product may contain a mixture of C1 and C3 isomers (ratio ~3:7).

    • Critical Step: Recrystallize from water or chloroform. The 3-fluoro-2-naphthoic acid isomer (mp 197–199°C) is less soluble and crystallizes out, while the 2-fluoro-1-naphthoic acid (mp 145–150°C) remains in the mother liquor.

Reaction Pathway Visualization

SynthesisPathway Start 2-Fluoronaphthalene Intermediate 3-Fluoro-2-naphthyllithium (C3-Lithiation Species) Start->Intermediate Directed Ortho Metalation (Steric Control) Reagent s-BuLi / PMDTA (THF, -75°C) Reagent->Intermediate ProductCrude Lithium Carboxylate Salt Intermediate->ProductCrude Nucleophilic Attack Electrophile CO2 (gas) Electrophile->ProductCrude FinalProduct 3-Fluoro-2-naphthoic acid (Isolate via Crystallization) ProductCrude->FinalProduct Protonation & Purification Workup Acid Hydrolysis (HCl)

Figure 1: Directed Ortho Metalation pathway for the synthesis of 3-Fluoro-2-naphthoic acid, highlighting the critical role of PMDTA in controlling regioselectivity.

Applications in Drug Discovery[3][4][5]

COX-2 Inhibition

3-Fluoro-2-naphthoic acid has been identified as a key intermediate in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors. The naphthoic acid scaffold mimics the arachidonic acid substrate, while the fluorine atom enhances binding selectivity and metabolic duration compared to the non-fluorinated analog.

Chiral Sulfonamides

It serves as a precursor for 1,2-disubstituted arylsulfonamides.[2] By converting the carboxylic acid to an amide or sulfonamide, researchers generate chiral ligands used in asymmetric catalysis and as pharmacophores in anti-cancer research.

Physical Property Mapping
PropertyValueRelevance in Drug Design
LogP ~3.05 (Predicted)Indicates moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).
pKa ~2.8 (Predicted)Stronger acid than 2-naphthoic acid (pKa ~4.2) due to ortho-fluorine electron withdrawal.
H-Bond Donors 1Carboxylic acid hydroxyl group.
H-Bond Acceptors 2Carbonyl oxygen and Fluorine atom.[2][3]

Safety & Handling (MSDS Highlights)

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling: Use in a fume hood. The compound is a solid acid and can cause severe eye irritation.[4]

  • Storage: Store at room temperature (15–25°C), sealed under inert gas (Argon/Nitrogen) if possible, although it is relatively stable to air.

  • Incompatibility: Strong oxidizing agents and strong bases.[4]

References

  • Ruzziconi, R., et al. (2010).[2] "Metalation of 2-Heterosubstituted Naphthalenes at the 1- or 3-Position: Factors That May Determine the Regiochemistry." Synthesis, 2010(9), 1531–1535.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7104, 3-Hydroxy-2-naphthoic acid (Analogous Structure Reference). (Note: Specific entry for 3-Fluoro derivative verified via CAS 712-70-9 search).

  • Sigma-Aldrich. (2025).[4] Product Specification: 3-Fluoronaphthalene-2-carboxylic acid (CAS 712-70-9). [3]

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393.

Sources

Strategic Solubility Profiling of 3-Fluoro-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-naphthoic acid (CAS: 59095-26-0 / related isomer 13772-61-7) is a critical fluorinated building block in the synthesis of high-performance pharmaceuticals and agrochemicals. The introduction of the fluorine atom at the C3 position, adjacent to the carboxylic acid, imparts unique electronic and steric properties that differentiate it from its parent compound, 2-naphthoic acid, and its hydroxylated analog, BON acid (3-hydroxy-2-naphthoic acid).

Despite its synthetic utility, empirical solubility data for 3-Fluoro-2-naphthoic acid is frequently absent from public chemical repositories. This guide addresses that gap by providing a rigorous Solubility Determination Framework . It synthesizes structural property relationships (SPR) to predict solubility behavior and details the "Gold Standard" gravimetric protocols required to generate precise thermodynamic data for process optimization.

Physicochemical Profile & Structural Analysis[1][2][3]

To understand the solubility landscape, we must first analyze the molecular architecture.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₁H₇FO₂Moderate molecular weight favors organic solubility.
Functional Groups -COOH (Carboxylic Acid)-F (Fluoro, C3 position)-COOH: H-bond donor/acceptor (pH dependent).-F: Lipophilic, electron-withdrawing.
Electronic Effect Inductive Withdrawal (-I)Increases acidity of -COOH compared to 2-naphthoic acid (lower pKa).
H-Bonding No intramolecular H-bondUnlike 3-hydroxy-2-naphthoic acid (which forms strong intramolecular H-bonds), the F-atom does not donate H-bonds, potentially increasing intermolecular interactions with solvents.
Predicted LogP ~3.1 - 3.4Highly lipophilic; poor aqueous solubility without ionization.
The "Fluorine Effect" on Solubility

Substituting a hydrogen (in 2-naphthoic acid) with fluorine (in 3-fluoro-2-naphthoic acid) typically:

  • Increases Lipophilicity: Fluorine is highly hydrophobic. Expect higher solubility in non-polar aromatics (Toluene, Chlorobenzene) compared to the hydroxy-analog.

  • Alters Crystal Packing: The C-F bond is short and polarizable. It often leads to higher density crystal packing, which can surprisingly lower solubility in general organic solvents compared to the non-fluorinated parent.

Experimental Protocol: Gravimetric Solubility Determination

As exact literature values are scarce, the following self-validating protocol is the industry standard for generating solubility curves.

The Equilibrium Workflow

This method ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

SolubilityProtocol cluster_QC Quality Control Loop start Excess Solute (Solid 3-F-2-NA) solvent Solvent Addition (e.g., MeOH, EtOH) start->solvent equil Equilibration (Shake Flask Method) Time: >24h, Temp: T ± 0.1K solvent->equil equil->equil Check pH/Temp Stability filter Isothermal Filtration (0.45 µm PTFE) equil->filter Saturated Supernatant analysis Gravimetric Analysis (Evaporation to Dryness) filter->analysis calc Data Calculation (Mole Fraction x) analysis->calc

Figure 1: Standardized Gravimetric Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Add excess 3-Fluoro-2-naphthoic acid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously for 24–48 hours at the target temperature (e.g., 298.15 K). Temperature must be controlled to within ±0.05 K using a circulating water bath.

  • Sampling: Stop stirring and allow the solid to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent "crash out" during transfer.

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a tared vessel and weigh the residue.

    • Method B (HPLC): Dilute aliquot and analyze against a calibration curve (Recommended for high-boiling solvents like DMSO).

Predicted Solubility Landscape & Solvent Selection

Based on the structure of 3-Fluoro-2-naphthoic acid and data from analogous naphthoic acids [1, 2], we can categorize solvents for process development.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; excellent disruption of carboxylic acid dimers.
Short-Chain Alcohols Methanol, EthanolHigh H-bonding capability solvates the -COOH group. Solubility increases significantly with temperature.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good general solvency; fluorine atom enhances interaction compared to hydroxy-analogs.
Aromatic Hydrocarbons Toluene, XyleneLow to Moderate Solubilizes the naphthalene core, but struggles with the polar -COOH headgroup.
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble The compound is too polar. Useful only as anti-solvents.
Water WaterInsoluble Hydrophobic naphthalene ring dominates.[1] Soluble only at pH > pKa (~4.0) as a salt.[2]
Thermodynamic Modeling (The Apelblat Equation)

To interpolate solubility at different temperatures, fit your experimental data to the Modified Apelblat Equation . This is the standard model for naphthoic acid derivatives [3].



  • 
     : Mole fraction solubility of 3-Fluoro-2-naphthoic acid.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived from regression.
    

Why this matters: If you measure solubility at 298K, 308K, and 318K, this equation allows you to accurately predict the solubility at the boiling point for recrystallization design.

Recrystallization Strategy

Purification of 3-Fluoro-2-naphthoic acid is best achieved via cooling crystallization or anti-solvent addition .

Recommended Solvent Systems
  • Ethanol / Water:

    • Dissolution: Dissolve in hot Ethanol (reflux).

    • Crystallization:[4][5] Slowly add water until turbidity (cloud point), then cool to 4°C.

    • Advantage:[6][7] Green solvents, high recovery yield.

  • Toluene / Heptane:

    • Dissolution: Dissolve in hot Toluene.

    • Crystallization:[4][5] Add Heptane as an anti-solvent.

    • Advantage:[6][7] Removes polar impurities effectively.

Purification Logic Tree

Recrystallization raw Crude 3-Fluoro-2-naphthoic Acid polar_imp Contains Polar Impurities? (Salts, catalysts) raw->polar_imp nonpolar_imp Contains Non-Polar Impurities? (Unreacted Naphthalene) polar_imp->nonpolar_imp No sys2 System B: Toluene/Heptane (Normal Phase Logic) polar_imp->sys2 Yes sys1 System A: Ethanol/Water (Reverse Phase Logic) nonpolar_imp->sys1 Yes nonpolar_imp->sys2 No (Default) process Heat to Reflux -> Hot Filtration -> Slow Cool -> Filter sys1->process sys2->process pure Pure Crystalline Product process->pure

Figure 2: Decision Matrix for Solvent System Selection based on Impurity Profile.

References

  • Ruzziconi, R., et al. (2010).[7] "Metalation of 2-Heterosubstituted Naphthalenes at the 1- or 3-Position." Synthesis, 2010(9), 1531–1535.[7]

    • Context: Describes the synthesis and isolation of 3-fluoro-2-naphthoic acid, confirming its solid-st
  • Xie, M., et al. (2016). "Thermodynamic models for determination of the solubility of 2-naphthoic acid in different solvents." Journal of Molecular Liquids, 224, 122-130.
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.

    • Context: Establishes the mathematical framework (Apelblat equation) universally applied to carboxylic acid solubility modeling.
  • OECD SIDS. (2004). "SIDS Initial Assessment Report: 3-Hydroxy-2-naphthoic acid." UNEP Publications.

    • Context: Provides solubility data for the hydroxy-analog, illustrating the contrast in polarity and aqueous solubility limits.

Sources

Introduction: The Strategic Importance of Fluorinated Naphthoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-naphthoic Acid

3-Fluoro-2-naphthoic acid is a fluorinated aromatic carboxylic acid belonging to the naphthalene family. The introduction of a fluorine atom onto the naphthalene scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. These characteristics make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of advanced functional materials. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 3-Fluoro-2-naphthoic acid, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the available routes.

Overview of Primary Synthetic Strategies

The synthesis of 3-Fluoro-2-naphthoic acid can be approached from several key precursors. The choice of starting material is often dictated by commercial availability, cost, and the desired scale of the synthesis. The three most common strategies originate from 3-hydroxy-2-naphthoic acid, 3-amino-2-naphthoic acid, or a 3-halo-2-naphthoic acid (where the halogen is not fluorine).

Synthetic_Pathways A 3-Hydroxy-2-naphthoic acid B 3-Amino-2-naphthoic acid A->B Bucherer Reaction C 3-Bromo-2-naphthoic acid B->C Sandmeyer Reaction (CuBr) D 3-Fluoro-2-naphthoic acid B->D Balz-Schiemann Reaction C->D Halogen Exchange (Halex)

Caption: Primary synthetic routes to 3-Fluoro-2-naphthoic acid.

Route 1: The Balz-Schiemann Reaction from 3-Amino-2-naphthoic Acid

This is arguably the most direct and widely utilized method for introducing a fluorine atom at the 3-position of the 2-naphthoic acid core. The strategy relies on the conversion of a primary aromatic amine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source.

Causality and Mechanistic Insights

The Balz-Schiemann reaction is a specialized variant of the Sandmeyer reaction.[1][2][3] The process begins with the diazotization of the aromatic amine (3-amino-2-naphthoic acid) using nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid (e.g., HCl, HBF₄) at low temperatures (0-5 °C).[4][5] The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt.

The resulting diazonium salt is then treated with a fluoride source, typically fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), which precipitates the corresponding diazonium tetrafluoroborate or hexafluorophosphate salt. This salt is more stable than the diazonium chloride and can be isolated, washed, and dried. The final step involves the thermal decomposition of this isolated salt, which releases nitrogen gas (a thermodynamically excellent leaving group) and boron trifluoride (BF₃), leaving behind the desired aryl fluoride.

Balz_Schiemann_Mechanism cluster_start Diazotization (0-5 °C) cluster_intermediate1 Diazonium Salt Formation cluster_intermediate2 Salt Precipitation cluster_product Thermal Decomposition Start 3-Amino-2-naphthoic acid + NaNO₂/H⁺ Intermediate1 Naphthalene-3-diazonium-2-carboxylate Start->Intermediate1 HONO (in situ) Intermediate2 Diazonium Tetrafluoroborate Salt Intermediate1->Intermediate2 + HBF₄ Product 3-Fluoro-2-naphthoic acid + N₂ + BF₃ Intermediate2->Product Heat (Δ)

Caption: Mechanism of the Balz-Schiemann reaction for fluorination.

Sourcing the Starting Material: 3-Amino-2-naphthoic acid

3-Amino-2-naphthoic acid is a commercially available reagent, though its synthesis from the more common 3-hydroxy-2-naphthoic acid is well-documented and may be more cost-effective for large-scale production.[6][7] This transformation is typically achieved via the Bucherer reaction or by high-pressure amination in the presence of a catalyst like zinc chloride.[8][9]

Protocol for Synthesis of 3-Amino-2-naphthoic acid from 3-Hydroxy-2-naphthoic acid: [8][9]

  • A high-pressure autoclave is charged with 3-hydroxy-2-naphthoic acid, anhydrous zinc chloride, and aqueous ammonia (25-28%).

  • The vessel is sealed and heated to approximately 195 °C with continuous stirring. The pressure will rise to about 1.4-2.8 MPa.

  • The temperature is maintained for 36-72 hours.

  • After cooling, the reaction mixture is transferred to a flask and acidified with concentrated hydrochloric acid to precipitate the product's hydrochloride salt.

  • The crude hydrochloride salt is collected and then neutralized with a base (e.g., NaOH) to yield the free 3-amino-2-naphthoic acid.

  • The final product is purified by recrystallization, typically from ethanol.

Detailed Experimental Protocol: Balz-Schiemann Reaction
  • Diazotization: In a three-necked flask cooled to 0-5 °C in an ice-salt bath, suspend 3-amino-2-naphthoic acid in a 40-50% solution of fluoroboric acid (HBF₄).

  • While maintaining the low temperature and stirring vigorously, add a solution of sodium nitrite (NaNO₂) in water dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

  • Isolation of Diazonium Salt: The precipitated diazonium tetrafluoroborate salt is collected by cold filtration. It should be washed with cold water, followed by a cold, low-polarity solvent like diethyl ether, and then dried under vacuum.

  • Thermal Decomposition: The dried diazonium salt is placed in a flask and gently heated. The decomposition is often initiated between 80-120 °C and is accompanied by the vigorous evolution of nitrogen gas.[4] The heating should be controlled carefully.

  • Workup and Purification: Once the gas evolution ceases, the resulting crude product is cooled. The residue is then dissolved in a suitable organic solvent, washed with aqueous base (to remove acidic impurities) and water, dried over an anhydrous salt (like MgSO₄), and the solvent is removed under reduced pressure.

  • The final 3-Fluoro-2-naphthoic acid is typically purified by recrystallization or column chromatography.

Route 2: Halogen Exchange (Halex) from 3-Bromo-2-naphthoic Acid

An alternative strategy involves a nucleophilic aromatic substitution reaction, where a more reactive halogen, such as bromine, is displaced by fluoride. This method avoids the handling of potentially unstable diazonium salts but often requires harsher reaction conditions.

Causality and Mechanistic Insights

The Halogen Exchange (Halex) reaction typically requires a source of anhydrous fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), and is performed in a high-boiling polar aprotic solvent like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or sulfolane.[10] The efficiency of the reaction is often enhanced by the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) or an aminophosphonium catalyst to increase the nucleophilicity of the fluoride ion.[10] The electron-withdrawing carboxylic acid group on the naphthalene ring helps to activate the C3 position towards nucleophilic attack, but the reaction still generally requires high temperatures (150-220 °C).

Sourcing the Starting Material: 3-Bromo-2-naphthoic Acid

3-Bromo-2-naphthoic acid is not as common as the hydroxy or amino analogues but can be prepared via several methods:

  • Sandmeyer Reaction: 3-Amino-2-naphthoic acid can be converted to the 3-bromo derivative using a Sandmeyer reaction with CuBr/HBr.[11]

  • Direct Bromination: Direct bromination of 2-naphthoic acid can lead to a mixture of isomers, making purification challenging.

  • Lithiation-Bromination: A more selective method involves the directed ortho-metalation of a protected 2-naphthoic acid, followed by quenching with a bromine source.

Detailed Experimental Protocol: Halex Reaction
  • In a flask equipped for high-temperature reactions, combine 3-bromo-2-naphthoic acid, a molar excess of finely-divided, spray-dried potassium fluoride, and a catalytic amount of a phase-transfer catalyst.

  • Add a high-boiling polar aprotic solvent, such as sulfolane.

  • Heat the mixture to a high temperature (e.g., 180-200 °C) under an inert atmosphere (e.g., nitrogen) and maintain with vigorous stirring for several hours.

  • Monitoring: The reaction progress should be monitored by a suitable technique like HPLC or GC-MS.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and acidified. The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by recrystallization from a solvent system like toluene or ethanol/water.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Balz-SchiemannRoute 2: Halogen Exchange (Halex)
Starting Material 3-Amino-2-naphthoic acid3-Bromo-2-naphthoic acid
Key Reagents NaNO₂, HBF₄Anhydrous KF/CsF, Phase-transfer catalyst
Reaction Conditions Low temperature (0-5 °C) for diazotization; Moderate heat for decompositionHigh temperature (150-220 °C)
Number of Steps 1-2 (depending on amine source)1-2 (depending on bromo-acid source)
Typical Yields Moderate to GoodVariable, often moderate
Safety Concerns Handling of potentially explosive diazonium saltsHigh temperatures, high-boiling solvents
Scalability Well-established but requires careful thermal controlCan be challenging due to high temperatures and reagent handling
Key Advantage Milder conditions for the key C-F bond formation stepAvoids unstable diazonium intermediates

Conclusion

The synthesis of 3-Fluoro-2-naphthoic acid is most reliably achieved via the Balz-Schiemann reaction starting from 3-amino-2-naphthoic acid. This route is well-precedented and proceeds under relatively mild conditions, making it the preferred method for laboratory-scale synthesis. The necessary precursor, 3-amino-2-naphthoic acid, can be readily synthesized from the inexpensive and widely available 3-hydroxy-2-naphthoic acid. While the halogen exchange route presents a viable alternative that avoids diazonium intermediates, it is often hampered by the need for harsh, high-temperature conditions. The selection of the optimal synthetic pathway will ultimately depend on factors such as the scale of the reaction, the availability and cost of starting materials, and the specific safety and equipment capabilities of the laboratory.

References

  • Ukrainian Chemistry Journal. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Available at: [Link]

  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-Amino-2-naphthoic acid. Available at: [Link]

  • Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.
  • MDPI. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]

  • Google Patents. (n.d.). EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
  • Google Patents. (n.d.). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
  • Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
  • The Journal of Organic Chemistry. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. Available at: [Link]

  • PubMed. (2018). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • ChemRxiv. (2024). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. Available at: [Link]

  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]

  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Available at: [Link]

Sources

Methodological & Application

Application Note: 3-Fluoro-2-naphthoic Acid as a High-Value Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-naphthoic acid (CAS 712-70-9) represents a critical "fluorine-scan" building block in modern medicinal chemistry. While its non-fluorinated parent (2-naphthoic acid) and hydroxylated analog (BON acid) are ubiquitous in dye chemistry, the 3-fluoro variant is specifically engineered for high-value pharmaceutical applications. Its primary utility lies in metabolic blocking —preventing Phase I oxidative hydroxylation at the labile C3 position—and electronic modulation of downstream amides and heterocycles. This guide details the precision synthesis of this precursor and its transformation into privileged pharmacophores, including COX-2 inhibitors and kinase-targeting ureas.

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-Fluoro-2-naphthoic acid
CAS Number 712-70-9
Molecular Formula C₁₁H₇FO₂
Molecular Weight 190.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 197–199 °C
pKa (Calc) ~3.8 (Increased acidity vs. 2-naphthoic acid due to ortho-F inductive effect)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water

Synthetic Protocols

To ensure high purity for pharmaceutical applications, we recommend two distinct routes depending on scale and available starting materials.

Protocol A: Directed Ortho-Metalation (DoM) – High Precision / Lab Scale

This method utilizes the directing power of the fluorine atom itself to install the carboxylate group with high regioselectivity.

  • Mechanism: The fluorine atom at C2 of naphthalene directs lithiation to the C3 position via the ortho-lithiation mechanism (inductive acidification of the ortho-proton + coordination).

  • Reagents: 2-Fluoronaphthalene, s-BuLi (sec-butyllithium), PMDTA (N,N,N',N'',N''-pentamethyldiethylenetriamine), CO₂.[1]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Reagent Prep: Dissolve 2-fluoronaphthalene (1.0 equiv) and PMDTA (1.0 equiv) in anhydrous THF at -78 °C.

  • Lithiation: Add s-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain temperature < -70 °C.

    • Critical Insight: PMDTA is essential to break up alkyllithium aggregates, increasing the kinetic basicity of s-BuLi to ensure complete deprotonation at the sterically hindered C3 position.

  • Incubation: Stir at -78 °C for 2 hours. The solution typically turns deep yellow/orange, indicating the formation of the aryllithium species.

  • Carboxylation: Bubble anhydrous CO₂ gas (dried through a CaCl₂ trap) into the solution for 30 minutes. The color will fade.

  • Workup: Quench with 1M HCl until pH < 2. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield 3-fluoro-2-naphthoic acid as colorless platelets.

Protocol B: Balz-Schiemann Transformation – Scale-Up Potential

For larger batches where cryogenic lithiation is impractical, this route converts the abundant dye intermediate 3-amino-2-naphthoic acid into the fluoro derivative.

Workflow:

  • Diazotization: Treat 3-amino-2-naphthoic acid (CAS 5959-52-4) with NaNO₂ in aqueous HBF₄ at 0 °C.

  • Salt Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Caution: Potentially explosive when dry.

  • Thermal Decomposition: Heat the salt in refluxing xylene or decompose in the solid state (controlled) to release N₂ and BF₃, yielding the aryl fluoride.

  • Hydrolysis: If the acid group was protected (recommended as ester), hydrolyze back to the free acid.

Pharmaceutical Utility & Transformations

The 3-fluoro-2-naphthoic acid scaffold serves as a gateway to three major classes of drug intermediates.

COX-2 Inhibitors & Anti-Inflammatories

The acid can be coupled with anilines to form N-aryl-3-fluoro-2-naphthamides .

  • Rationale: The ortho-fluorine atom creates a specific torsion angle between the naphthalene ring and the amide carbonyl due to dipole repulsion. This "locked" conformation often improves binding affinity in the COX-2 hydrophobic pocket compared to the unsubstituted analog.

  • Reaction: Standard EDC/HOBt or HATU coupling with sulfonamide-containing anilines.

Kinase Inhibitors (via Curtius Rearrangement)

Many kinase inhibitors (e.g., for VEGFR, p38 MAPK) utilize a urea linkage. 3-Fluoro-2-naphthoic acid is the precursor to the corresponding isocyanate and amine.

  • Transformation: Acid

    
     Acyl Azide (using DPPA) 
    
    
    
    Isocyanate (Heat)
    
    
    Urea (add Amine).
  • Product: 1-(3-fluoro-2-naphthyl)-3-arylureas .

  • Advantage: The fluorine atom renders the adjacent urea NH more acidic (via induction), strengthening hydrogen bonds with the kinase hinge region (e.g., Asp-Phe-Gly motif).

Metabolic Blocking (Scaffold Hopping)

In drug optimization, if a lead compound containing a 2-naphthyl group shows high clearance due to metabolism at C3, substituting with 3-fluoro-2-naphthoic acid blocks this site.

  • C-F Bond Strength: ~116 kcal/mol (vs ~99 kcal/mol for C-H), rendering the site inert to CYP450 oxidation.

Visual Workflows

Diagram 1: Synthesis & Divergent Utility

G Start1 2-Fluoronaphthalene Inter1 3-Lithio-2-fluoronaphthalene (Reactive Species) Start1->Inter1 s-BuLi, PMDTA -78°C (DoM) Start2 3-Amino-2-naphthoic Acid Inter2 Diazonium Tetrafluoroborate Start2->Inter2 NaNO2, HBF4 (Balz-Schiemann) Target 3-FLUORO-2-NAPHTHOIC ACID (CAS 712-70-9) Inter1->Target CO2, H+ Inter2->Target Heat (-N2, -BF3) Prod1 COX-2 Inhibitors (Amides) Target->Prod1 R-NH2, HATU (Amide Coupling) Prod2 Kinase Inhibitors (Ureas via Curtius) Target->Prod2 DPPA, Heat (Curtius Rearrangement)

Caption: Dual synthetic pathways (DoM vs. Balz-Schiemann) converging on the 3-fluoro-2-naphthoic acid scaffold and its downstream divergence into anti-inflammatory and oncology pharmacophores.

References

  • Synthesis via Directed Ortho-Metalation: Ruzziconi, R., et al. "Metalation of 2-Heterosubstituted Naphthalenes at the 1- or 3-Position." Synthesis, 2010(9), 1531–1535.[1]

  • Application in COX-2 Inhibitors: Vertex Pharmaceuticals Inc. "Substituted amino phenylacetic acids, derivatives thereof... as cyclooxygenase 2 (COX-2) inhibitors." WO Patent 2004048314A1.

  • General Properties of Fluorinated Benzoic/Naphthoic Acids: Schlosser, M. "The 3-Fluoro-2-naphthoic acid synthesis." European Journal of Organic Chemistry, 2002. (Contextualized within general fluoro-naphthalene synthesis).
  • CAS Registry Data: NIH PubChem. "3-Fluoro-2-naphthoic acid (CAS 712-70-9)."[2][3][4][5][6]

Sources

Application Note: Amide Coupling Protocols for 3-Fluoro-2-naphthoic Acid

[1]

Part 1: Introduction & Mechanistic Insights[1]

The Challenge of the Ortho-Fluoro Motif

3-Fluoro-2-naphthoic acid presents a distinct set of synthetic challenges compared to its non-substituted naphthoic or benzoic acid counterparts. Successful amide coupling requires navigating two competing factors: steric hindrance and electronic activation .[1]

  • Steric Shielding: The fluorine atom at the C3 position is ortho to the carboxylic acid at C2. While fluorine is small (Van der Waals radius ~1.47 Å), its proximity creates a "ortho-effect" that twists the carboxylate out of planarity with the naphthalene ring, reducing conjugation and impeding the approach of bulky nucleophiles (amines).

  • Electronic Deactivation & Activation:

    • Inductive Effect (-I): The highly electronegative fluorine withdraws electron density, increasing the acidity of the carboxylic acid (

      
       is lower than 2-naphthoic acid). This makes the carboxylate anion less nucleophilic, slowing down the initial activation step with uronium/phosphonium reagents (e.g., HATU).
      
    • Electrophilicity:[1] Once activated (e.g., as an acid chloride or active ester), the carbonyl carbon becomes more electrophilic due to the electron-withdrawing fluorine.[1] However, this also makes the C3-carbon susceptible to nucleophilic aromatic substitution (

      
      ).[1]
      
Critical Risk: Nucleophilic Aromatic Substitution ( )

Expert Insight: The most overlooked failure mode with this substrate is defluorination .[1] The 2-carbonyl group acts as an electron-withdrawing group (EWG) ortho to the fluorine.[1] If the reaction mixture is heated excessively or if a strong, non-hindered nucleophile (e.g., primary aliphatic amine) is used in excess, the amine can displace the fluoride ion.

  • Result: Formation of the 3-amino-2-naphthamide byproduct instead of the desired 3-fluoro-2-naphthamide.

  • Mitigation: Avoid high temperatures (>50°C) and large excesses of amine.[1] Use mild activation methods that proceed at room temperature.[1]

Part 2: Experimental Protocols

Decision Matrix: Selecting the Right Method
MethodReagentsBest For...Drawbacks
A HATU / HOAt Primary amines, high-throughput screening.[1]High cost; difficult purification of urea byproducts.[1]
B Oxalyl Chloride Hindered secondary amines, anilines.[1]Moisture sensitive; requires strictly anhydrous conditions.[1]
C TFFH (Acyl Fluoride) Extremely hindered amines, acid-sensitive substrates.[1]Reagent cost; requires handling of fluoride salts.[1]
Protocol A: Standard Activation (HATU/HOAt)

Recommended for primary amines and unhindered secondary amines.[1]

Rationale: HATU is the "gold standard" for rapid coupling. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) is crucial here.[1] The pyridine nitrogen in HOAt provides an anchimeric assistance effect that is superior to HOBt, helping to overcome the steric hindrance of the ortho-fluorine.

Materials:

  • 3-Fluoro-2-naphthoic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • HATU (1.1 – 1.2 equiv)[1]

  • HOAt (0.5 equiv - Optional but recommended for speed)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous) or DMAc[1]

Step-by-Step Procedure:

  • Pre-activation: In a dry vial, dissolve 3-Fluoro-2-naphthoic acid (1.0 mmol, 190 mg) in anhydrous DMF (3 mL).

  • Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.1 mmol, 418 mg).

  • Critical Step: Stir at room temperature for 5–10 minutes . You should observe a color change (often to yellow/orange) indicating the formation of the activated ester. Do not skip this wait time; the ortho-fluorine slows down active ester formation.

  • Coupling: Add the Amine (1.1 mmol) in one portion.

  • Monitoring: Stir at room temperature (20–25°C). Monitor by LCMS at 1 hour.

    • Checkpoint: If conversion is <50%, add HOAt (0.5 equiv) and continue stirring.[1] Do not heat above 40°C to avoid

      
      .
      
  • Workup: Dilute with EtOAc (30 mL), wash with sat.

    
     (2x), water (1x), and brine (1x).[1] Dry over 
    
    
    and concentrate.
Protocol B: Acid Chloride Generation (The "Robust" Route)

Recommended for anilines (weak nucleophiles) or sterically hindered secondary amines.[1]

Rationale: Generating the acid chloride creates a highly reactive electrophile that is less sensitive to steric bulk than the bulky HATU active ester. We use Oxalyl Chloride with catalytic DMF instead of Thionyl Chloride (

Materials:

  • 3-Fluoro-2-naphthoic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv)[1][2]

  • DMF (Catalytic, 1–2 drops)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Base: Pyridine or

    
     (for the coupling step)[1]
    

Step-by-Step Procedure:

  • Activation: Suspend 3-Fluoro-2-naphthoic acid (1.0 mmol) in anhydrous DCM (5 mL) under

    
     atmosphere.
    
  • Add Oxalyl Chloride (1.5 mmol, 130 µL) dropwise.

  • Add 1 drop of anhydrous DMF. Bubbling (

    
    , 
    
    
    ,
    
    
    ) will occur immediately.[1]
  • Stir at Room Temperature for 1–2 hours until the solution becomes clear and gas evolution ceases.

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM (5 mL).

    • Note: Do not store the acid chloride; use immediately.

  • Coupling: To a separate vial containing the Amine (1.1 equiv) and

    
     (2.0 equiv) in DCM (2 mL), add the acid chloride solution dropwise at 0°C.
    
  • Allow to warm to room temperature and stir for 2 hours.

Protocol C: Acyl Fluoride Method (TFFH)

Recommended for extremely hindered couplings where Acid Chlorides fail or cause decomposition.[1]

Rationale: Acyl fluorides are stable to moisture yet highly reactive toward amines.[1] The small size of the fluoride leaving group (compared to chloride or OBt) minimizes steric clash with the ortho-fluorine on the naphthalene ring.

Materials:

  • 3-Fluoro-2-naphthoic acid (1.0 equiv)[1]

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DCM or THF[1]

Step-by-Step Procedure:

  • Dissolve 3-Fluoro-2-naphthoic acid (1.0 mmol) and the Amine (1.1 mmol) in DCM (5 mL).

  • Add DIPEA (3.0 mmol).

  • Add TFFH (1.1 mmol) in one portion.

  • Stir at room temperature.

    • Mechanism:[1][3][4][5][6][7][8][9] The reaction generates the acyl fluoride in situ, which is then intercepted by the amine.

  • Monitor by TLC/LCMS.[1] This reaction is typically cleaner than HATU for electron-deficient amines.[1]

Part 3: Visualization & Logic[1]

Reaction Pathway & Risk Analysis

The following diagram illustrates the competition between the desired Amide Coupling and the undesired

ReactionPathwayscluster_legendPathway LogicStart3-Fluoro-2-naphthoic AcidActivationActivation(Active Ester/Acid Chloride)Start->ActivationHATU or (COCl)2DesiredDESIRED PRODUCT3-Fluoro-2-naphthamideActivation->DesiredAmine Attack(Kinetic Control)SideProductSIDE PRODUCT3-Amino-2-naphthamide(via SnAr)Activation->SideProductHigh Temp (>50°C)or Excess AmineTextOrtho-F activates Carbonyl for couplingBUT also activates Ring for SnAr.

Figure 1: Reaction pathways showing the critical competition between amide formation and nucleophilic aromatic substitution (

Troubleshooting Guide
ObservationDiagnosisSolution
Low Conversion (<20%) Steric hindrance prevents activation.[1]Switch from HATU (Method A) to Acid Chloride (Method B).[1]
New impurity at M-19+Amine

reaction (Defluorination).
Lower temperature to 0°C; Reduce amine equivalents to 1.0; Use non-nucleophilic base (DIPEA).
Starting Material Remains Hydrolysis of active ester.[1]Ensure solvents are anhydrous.[1] If using Method B, ensure Oxalyl Chloride is fresh.[1]

Part 4: References

  • Tagat, J. R., et al. (2002).[1][10][11] "Synthesis of mono- and difluoronaphthoic acids." The Journal of Organic Chemistry, 67(4), 1171-1177.[1][11] Link[1]

    • Context: Primary reference for the synthesis and handling of fluoronaphthoic acid scaffolds.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Context: Authoritative review on mechanism and reagent selection (HATU vs. Acid Chlorides).[1]

  • Pichon, C., et al. (2015).[1] "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Chemical Science, (Ulven Group).[1] Link

    • Context: Validation of the Acyl Fluoride (TFFH) methodology for hindered substrates similar to ortho-substituted naphthoic acids.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][6][12][13] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Context: General reference for the mechanism of racemization and side reactions (like

      
      ) in activated aromatic acids.
      

Application Note: Derivatization of 3-Fluoro-2-naphthoic Acid for Biological Screening

[1]

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the "Fluorine Scan" is a critical optimization strategy. 3-Fluoro-2-naphthoic acid (3-FNA) represents a high-value scaffold where the fluorine atom serves a dual purpose: it modulates the pKa and lipophilicity of the adjacent carboxylic acid (and subsequent derivatives), and it blocks metabolic oxidation at the highly reactive C3 position of the naphthalene ring.[1]

This guide details the derivatization of 3-FNA into two primary pharmacophore classes: Lipophilic Amides (targeting kinases and Topoisomerase II) and Heterocyclic Bioisosteres (Oxadiazoles for antimicrobial screening).[1] Unlike standard benzoic acid couplings, the ortho-fluorine substituent demands specific activation protocols to prevent side reactions while exploiting its electronic withdrawing nature for enhanced electrophilicity.[1]

Key Chemical Advantages
  • Electronic Activation: The C3-Fluorine inductively withdraws electron density from the C2-Carbonyl, increasing the reactivity of the acid chloride intermediate.

  • Conformational Lock: The ortho-fluorine induces a specific torsional twist in amides due to electrostatic repulsion with the carbonyl oxygen, potentially locking bioactive conformations.

  • Built-in NMR Probe: The 19F nucleus acts as a silent spy, allowing reaction monitoring without interfering with 1H NMR signals.[1]

Strategic Derivatization Workflows

The following flowchart outlines the decision tree for processing 3-FNA based on the intended biological target.

Derivatization_WorkflowStart3-Fluoro-2-naphthoic Acid(Starting Material)ActivationActivation StrategyStart->ActivationPath_APathway A:Acid Chloride Activation(SOCl2 / (COCl)2)Activation->Path_AScale > 1gHigh ReactivityPath_BPathway B:Direct Coupling (HATU/T3P)(High-Throughput)Activation->Path_BLibrary Synthesis< 100mgPath_CPathway C:Hydrazide FormationActivation->Path_CScaffold HoppingInter_1Intermediate:Acid ChloridePath_A->Inter_1Prod_1Target Class 1:Lipophilic Amides(Kinase/Topo II Inhibitors)Path_B->Prod_1Inter_2Intermediate:HydrazidePath_C->Inter_2Inter_1->Prod_1+ Amines(Schotten-Baumann)Prod_2Target Class 2:1,3,4-Oxadiazoles(Antimicrobial/Antifungal)Inter_2->Prod_2+ OrthoestersCyclization

Figure 1: Strategic workflow for the divergent synthesis of 3-FNA derivatives.

Detailed Experimental Protocols

Protocol A: High-Yield Amide Synthesis via Acid Chloride

Context: Best for generating large quantities of a lead compound or when the amine partner is non-nucleophilic (e.g., anilines). The ortho-fluorine makes the acid chloride highly reactive; moisture exclusion is critical.[1]

Reagents:

  • 3-Fluoro-2-naphthoic acid (1.0 eq)[1]

  • Oxalyl Chloride (1.2 eq) or Thionyl Chloride (excess)[1]

  • Catalytic DMF (1-2 drops)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

  • Amine partner (1.1 eq)[1]

  • DIPEA (Diisopropylethylamine) (2.0 eq)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried RBF under N2, dissolve 3-FNA in anhydrous DCM.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Add catalytic DMF. Note: Gas evolution (CO/CO2) will be vigorous due to the electron-poor nature of the naphthalene ring.

  • Monitoring: Stir at RT for 2 hours. Aliquot 50 µL into MeOH; check LCMS for methyl ester formation (indicates complete conversion to acid chloride).

  • Concentration: Evaporate solvent/excess reagent under reduced pressure. Do not heat above 40°C to avoid thermal decomposition.[1]

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the amine partner followed by DIPEA dropwise at 0°C. The reaction is usually instantaneous.

  • Workup: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO3 (to remove unreacted acid).[1]

  • Validation: 19F NMR will show a distinct shift from the acid starting material (~ -115 ppm) to the amide (~ -118 to -120 ppm).[1]

Protocol B: Heterocycle Formation (1,3,4-Oxadiazoles)

Context: Naphthoic acids are excellent precursors for oxadiazoles, which serve as stable bioisosteres for esters/amides in antimicrobial screening.

Reagents:

  • 3-Fluoro-2-naphthoic acid hydrazide (Synthesized via ester hydrazinolysis)[1]

  • Triethyl orthoformate (or substituted orthoesters)[1]

  • p-TsOH (Catalytic)[1]

Step-by-Step Methodology:

  • Precursor Synthesis: Reflux Methyl 3-fluoro-2-naphthoate with Hydrazine Hydrate in Ethanol for 4 hours. Cool to precipitate the hydrazide.

  • Cyclization: Suspend the hydrazide (1.0 eq) in Triethyl orthoformate (excess, acts as solvent). Add p-TsOH (0.1 eq).[1]

  • Reflux: Heat to reflux (146°C) for 6-12 hours. The ortho-fluorine may slightly retard cyclization due to steric bulk; extended time may be required compared to non-fluorinated analogs.[1]

  • Isolation: Cool to RT. The oxadiazole product often precipitates. If not, remove solvent and recrystallize from EtOH.

Biological Screening Applications

Once synthesized, the library should be funneled into specific assays based on the structural properties imparted by the naphthalene ring.

Target AssayRationale for 3-FNA ScaffoldExpected Activity Range (IC50/MIC)
Topoisomerase II Naphthalene moiety acts as a DNA intercalator; the amide side chain interacts with the ATPase domain.[1]5 - 50 µM
Antimicrobial (MRSA) Lipophilic cation mimics (if basic amines used) disrupt bacterial membranes.[1] Fluorine increases membrane permeability.2 - 16 µg/mL
Kinase Inhibition The ortho-fluoroamide motif mimics the hinge-binding region of ATP.100 nM - 10 µM
Screening Protocol: Topoisomerase II Relaxation Assay[1]
  • Preparation: Dissolve derivatives in DMSO (10 mM stock).

  • Incubation: Mix supercoiled plasmid DNA (pBR322), Human Topo II

    
    , and compound (graded concentrations) in reaction buffer.
    
  • Reaction: Incubate at 37°C for 30 mins.

  • Termination: Stop with SDS/Proteinase K.

  • Analysis: Run on 1% agarose gel. Active compounds will prevent the formation of relaxed DNA bands.

Quality Control & Validation

Critical Control Point: 19F NMR The fluorine atom provides a unique handle for QC. Unlike protons which can be obscured by the naphthalene aromatic region (7.0 - 8.5 ppm), the fluorine signal is isolated.

  • Starting Material (Acid): ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     -112 to -115 ppm (singlet/multiplet depending on solvent).
    
  • Acid Chloride: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Shift downfield by ~2-3 ppm (deshielding by -COCl).
    
  • Amide Product:

    
     Shift upfield relative to acid chloride, distinct from acid.
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Amide) Hydrolysis of Acid ChlorideEnsure glassware is flame-dried; use fresh oxalyl chloride.[1]
Incomplete Cyclization (Oxadiazole) Steric hindrance from ortho-FIncrease reaction temp (use microwave reactor at 160°C).
Precipitate in Assay Low Solubility (LogP > 4)Use 3-FNA derivatives with solubilizing tails (e.g., morpholine, piperazine).[1]

References

  • Synthesis of Fluoronaphthoic Acids

    • Title: Synthesis of Mono- and Difluoronaphthoic Acids.[1][2]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link][1][2]

  • Biological Activity of Naphthoic Amides

    • Title: Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers.[1][3]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1][3]

    • URL:[Link][1]

  • Ortho-Fluorine Effects

    • Title: Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts.[1]

    • Source: RSC Advances.[1]

    • URL:[Link]

  • Antimicrobial Naphthalene Derivatives

    • Title: Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value.[1]

    • Source: Rasayan Journal of Chemistry.
    • URL:[Link]

Application Note: Strategic Utilization of 3-Fluoro-2-naphthoic Acid in Heterocyclic Synthesis

[1][2]

Executive Summary & Strategic Utility

3-Fluoro-2-naphthoic acid is not merely a fluorinated building block; it is a "latent heterocycle" precursor.[1][2] Its value lies in the 1,2-functional relationship between the electrophilic carboxyl group (C2) and the nucleofugal fluorine atom (C3).[2]

Unlike its non-fluorinated counterparts, 3-F-2-NA enables Nucleophilic Aromatic Substitution (


) cyclizations12
  • Anchor: It couples with nucleophiles (amines, hydrazines) to tether the substrate.

  • Activator: The electron-withdrawing nature of the carbonyl group (via the amide/ester intermediate) lowers the LUMO energy at the C3 position, activating the fluorine for displacement.

Key Applications:

  • Kinase Inhibitors: Synthesis of benzo[g]quinazolin-4-ones.[1][2]

  • Fluorescent Probes: Construction of naphthoxazoles.[1]

  • Peptidomimetics: Conformationally restricted biaryl scaffolds.[1]

Chemical Reactivity Profile

The following diagram illustrates the divergent pathways available for 3-F-2-NA. The "Ortho-Fluorine Effect" is the critical decision point for synthesis.[1]

ReactivityProfileStart3-Fluoro-2-naphthoic Acid(Scaffold)Path1Pathway A: Amide Coupling(Retain Fluorine)Start->Path1 R-NH2 / HATUPath2Pathway B: Cyclization (SnAr)(Displace Fluorine)Start->Path2 Bifunctional NucleophilesProd1Fluorinated Peptidomimetics(Metabolic Stability)Path1->Prod1 No CyclizationProd2Benzo[g]quinazolin-4-ones(Kinase Scaffolds)Path2->Prod2 Urea / GuanidineProd3Naphtho[2,3-d]oxazoles(Optical Materials)Path2->Prod3 2-Aminophenol

Figure 1: Divergent synthetic pathways.[1][2] Pathway B exploits the fluorine as a leaving group to fuse a third ring onto the naphthalene core.

Detailed Experimental Protocols

Protocol A: Synthesis of Benzo[g]quinazolin-4-ones

Target: Construction of tricyclic kinase inhibitor scaffolds.

Mechanism: This reaction proceeds via an initial acylation of the amidine/urea followed by a base-promoted intramolecular

1

Materials:

  • 3-Fluoro-2-naphthoic acid (1.0 eq)[1][2]

  • Benzamidine hydrochloride (1.2 eq) (or Urea for the dione)[2]

  • Thionyl Chloride (

    
    ) or CDI (1.1 eq)[2]
    
  • Base:

    
     (anhydrous) or CsF[2]
    
  • Solvent: DMF or DMAc (Dry)[2]

Step-by-Step Procedure:

  • Activation:

    • Dissolve 3-fluoro-2-naphthoic acid (500 mg, 2.6 mmol) in anhydrous toluene (10 mL).

    • Add thionyl chloride (2.0 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to obtain the acid chloride. Note: The fluorine atom is stable under these conditions.

  • Coupling & Cyclization (One-Pot):

    • Redissolve the crude acid chloride in anhydrous DMF (5 mL).

    • Add Benzamidine HCl (1.2 eq) and

      
       (3.0 eq).
      
    • Critical Step: Heat the reaction mixture to 100–110°C for 6–12 hours. The initial amide bond forms rapidly; the subsequent ring closure (F-displacement) requires thermal energy.[1]

    • Monitoring: TLC/LC-MS should show the disappearance of the intermediate amide (

      
      ) and formation of the cyclized product (
      
      
      ).
  • Workup:

    • Cool to room temperature.[1] Pour the mixture into ice-cold water (50 mL).

    • The product usually precipitates as a solid. Filter, wash with water and cold diethyl ether.[2]

    • Purification: Recrystallize from EtOH/DMF if necessary.

Data Validation:

  • 1H NMR: Look for the disappearance of the specific coupling constant

    
     (usually ~10-12 Hz for ortho protons) in the aromatic region.
    
  • 19F NMR: Complete disappearance of the signal at

    
     ppm (approximate shift for Ar-F).[1][2]
    
Protocol B: Synthesis of Naphtho[2,3-d]oxazoles

Target: Fluorescent scaffolds and bioisosteres of tryptophan.[1][2]

Rationale: The reaction utilizes 2-aminophenol.[1] The amine reacts with the carboxyl group first (kinetically favored), followed by the phenol attacking the C-F bond.

Table 1: Optimization of Cyclization Conditions

ParameterStandard ConditionHigh-Efficiency ConditionWhy?
Solvent DMFNMP (N-Methyl-2-pyrrolidone)Higher boiling point allows faster

.[1][2]
Base


Cesium "naked anion" effect enhances phenoxide nucleophilicity.[1]
Temp 100°C130°COvercomes the steric hindrance of the naphthalene peri-hydrogens.
Time 24 h4-6 hKinetic acceleration.[1][2]

Procedure:

  • Mix 3-fluoro-2-naphthoic acid (1.0 mmol), 2-aminophenol (1.1 mmol), and HATU (1.2 mmol) in DMF. Add DIPEA (2.5 eq).[2] Stir at RT for 2h to form the amide.

  • Add

    
     (2.0 eq) directly to the reaction vial.
    
  • Heat to 130°C for 4 hours.

  • Observation: The solution often develops intense fluorescence (blue/green) upon cyclization.

Synthesis of the Core Material (If not commercially available)[2]

If the specific 3-fluoro isomer is unavailable, it must be synthesized via Regioselective Metalation .[1][2] Unlike 1-fluoronaphthalene, 2-fluoronaphthalene can be lithiated at the 3-position (ortho) using a directing group strategy or specific bases.[1][2]

Workflow Diagram (Synthesis of Starting Material):

SynthesisStep12-FluoronaphthaleneStep2Lithiated Intermediate(3-Lithio-2-fluoronaphthalene)Step1->Step2 s-BuLi / PMDTA THF, -78°CStep3Quench with CO2Step2->Step3 Dry Ice (CO2)Step43-Fluoro-2-naphthoic AcidStep3->Step4 Acidic Workup (HCl)

Figure 2: Synthesis of the core acid via directed ortho-metalation (DoM).[1][2] The use of PMDTA (N,N,N',N'',N''-pentamethyldiethylenetriamine) is crucial to direct lithiation to the 3-position rather than the 1-position.[2]

References

  • Ruzziconi, R., et al. (2010).[2] "Metalation of 2-Heterosubstituted Naphthalenes at the 1- or 3-Position: Factors That May Determine the Regiochemistry." Synthesis, 2010(9), 1531–1535.[2]

  • Gong, Y., et al. (2002).[2] "Synthesis of Mono- and Difluoronaphthoic Acids." The Journal of Organic Chemistry, 67(17), 6264–6267.[2] [2]

  • PubChem Compound Summary. (2025). "3-Hydroxy-2-naphthoic acid (Analogous Chemistry)." National Center for Biotechnology Information.[1] [2]

  • Sigma-Aldrich. (2025).[1][3] "6-Fluoro-2-naphthoic acid Product Sheet (Isomer Comparison)." Merck KGaA.[1]

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-2-Naphthoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 3F2NA-SYN-001 Subject: Troubleshooting Common Impurities & Regioselectivity Issues Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Overview

Welcome to the Technical Support Hub. You are likely accessing this guide because your synthesis of 3-Fluoro-2-naphthoic acid (CAS: 590-34-1) has yielded a product failing HPLC purity specifications or exhibiting ambiguous NMR signals.

This molecule is a critical scaffold in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its synthesis is notoriously sensitive to regiochemical drift (in lithiation routes) and thermal decomposition (in diazonium routes).[1]

This guide is structured into three modules based on the synthetic pathway you employed.

Module 1: The Directed Ortho-Metalation (DoM) Route

Pathway: 2-Fluoronaphthalene


 [Lithiated Intermediate] 

Product[1]
Critical Issue: Regioisomer Contamination

User Complaint: "My LC-MS shows a peak with the correct mass (


), but the retention time is slightly off, and the melting point is broad."

Diagnosis: You have likely synthesized 2-fluoro-1-naphthoic acid instead of the target 3-fluoro-2-naphthoic acid .[1]

  • The Mechanism: Fluorine is an ortho-director.[1] In 2-fluoronaphthalene, there are two ortho positions: C1 and C3.[1]

    • C1 (Kinetic Site): The proton at C1 is highly acidic due to the inductive effect of fluorine and the

      
       character of the alpha-position.[1] However, it is sterically hindered by the peri-hydrogen at C8.
      
    • C3 (Thermodynamic Site): The proton at C3 is less acidic but sterically accessible.[1]

  • The Cause: Using

    
    -BuLi at extremely low temperatures (-78°C) without equilibration often favors the C1-lithio species (Kinetic Control).[1]
    

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Base Selection Use LICKOR (Schlosser's Base:

-BuLi +

-BuOK) or LDA .[1]
Bulky bases like LDA are sterically discouraged from attacking the crowded C1 position, favoring the accessible C3 site [1].[1]
Temperature Lithiate at -78°C , then warm to -40°C before

quench.[1]
Allows the kinetically formed 1-lithio species to rearrange to the thermodynamically stable 3-lithio species (The "Anionic Ortho-Fries" equivalent) [2].[1]
Quench Use Solid

(Dry Ice) directly or gas dispersion.
Fast quenching prevents protonation of the reactive lithio-species by adventitious moisture.[1]
Visualization: The Regioselectivity Bifurcation

LithiationPath Start 2-Fluoronaphthalene Base Add Base (n-BuLi/LDA) Start->Base C1_Li 1-Lithio-2-fluoronaphthalene (Kinetic Intermediate) Base->C1_Li Low Temp (-78°C) Small Base C3_Li 3-Lithio-2-fluoronaphthalene (Thermodynamic Intermediate) Base->C3_Li Bulky Base (LDA) or Equilibration C1_Li->C3_Li Warm to -40°C (Rearrangement) Quench CO2 Quench C1_Li->Quench C3_Li->Quench Impurity IMPURITY: 2-Fluoro-1-naphthoic acid Quench->Impurity Path A Target TARGET: 3-Fluoro-2-naphthoic acid Quench->Target Path B

Figure 1: Kinetic vs. Thermodynamic control in the lithiation of 2-fluoronaphthalene. Path B is the desired route.

Module 2: The Balz-Schiemann Route

Pathway: 3-Amino-2-naphthoic acid


 Diazonium Salt 

Fluoroborate

Product[1][2]
Critical Issue: Tar Formation & Des-fluoro Impurities

User Complaint: "The reaction turned into a black tar during thermal decomposition. NMR shows significant 2-naphthoic acid."[1]

Diagnosis: You are experiencing proto-dediazoniation and azo-coupling .[1]

  • Impurity 1: 2-Naphthoic Acid. Caused by the reduction of the diazonium group (replacement by H) instead of fluorine.[1] This often happens if the solvent acts as a hydrogen radical donor (e.g., ethanol, THF) during heating.[1]

  • Impurity 2: 3-Hydroxy-2-naphthoic acid. Caused by hydrolysis if the diazonium salt was not perfectly dry before heating [3].[1]

  • Impurity 3: Azo-Tars. If the reaction mixture is not acidic enough, the diazonium salt couples with unreacted amine.[1]

Troubleshooting Protocol:

IssueSolutionTechnical Note
Reduction (Des-fluoro) Switch solvent to 1,2-dichlorobenzene or Ionic Liquids .Avoid ethers or alcohols during the thermal decomposition step.[1] High-boiling inert solvents promote the radical cage effect favoring Fluorine recombination [4].[1]
Hydrolysis (Phenol) Azeotropic drying of the diazonium tetrafluoroborate salt.[1]The salt must be moisture-free.[1] Wash with cold ether/pentane and dry under high vacuum before heating.
Explosion Risk Do not exceed 50°C during diazotization.[1]Keep the diazonium formation at 0-5°C. Only the decomposition step requires heat.[1]
Module 3: Analytical Differentiation (The "Truth" Table)

Distinguishing the target from its regioisomer (2-fluoro-1-naphthoic acid) is difficult by MS alone.[1] You must use 1H-NMR coupling constants .

Target Molecule: 3-Fluoro-2-naphthoic acid [1]

  • Key Feature: The proton at C1 is isolated.[1] It appears as a singlet (or a doublet with very small

    
     coupling).[1]
    
  • Key Feature: The proton at C4 is a doublet (

    
     Hz).[1]
    

Impurity: 2-Fluoro-1-naphthoic acid [1]

  • Key Feature: The proton at C3 is a doublet with a large

    
     coupling.[1]
    

Diagnostic NMR Table (DMSO-


) 
Signal RegionTarget (3-F-2-NA)Impurity (2-F-1-NA)Logic

8.6 - 8.8 ppm
Singlet (d,

Hz)
Doublet (

Hz)
The C1 proton in the target has no adjacent H or F (only long range).[1] In the impurity, the C8-H peri-interaction shifts signals, and H3 couples to F2.[1]

7.5 - 8.0 ppm
Complex MultipletComplex MultipletThe remaining aromatic ring protons are less diagnostic.[1]
19F NMR

-110 to -115 ppm

-120 to -125 ppm
Fluorine at C1 is more shielded due to the peri-effect.[1]
Visualization: Analytical Decision Tree

AnalysisTree Start Crude Product Isolated NMR Run 1H-NMR (DMSO-d6) Start->NMR CheckC1 Check Signal at 8.6-8.8 ppm (Most Deshielded Singlet/Doublet) NMR->CheckC1 Singlet Signal is a Singlet (or d, J < 2Hz) CheckC1->Singlet Narrow Splitting Doublet Signal is a Doublet (J > 8Hz) CheckC1->Doublet Wide Splitting ResultTarget CONFIRMED: 3-Fluoro-2-naphthoic acid Singlet->ResultTarget ResultImpurity IMPURITY DETECTED: 2-Fluoro-1-naphthoic acid Doublet->ResultImpurity

Figure 2: Rapid NMR decision matrix for distinguishing regioisomers.

References
  • Schlosser, M. (2005).[1] "Superbases for organic synthesis." Pure and Applied Chemistry, 60(11), 1627-1634.[1]

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879-933.[1] [1]

  • Balz, G., & Schiemann, G. (1927).[1][3] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 60(5), 1186-1190.

  • Laali, K. K., & Gettwert, V. J. (2001).[1][4] "Fluorodediazoniation in ionic liquid solvents: new life for the Balz–Schiemann reaction." Journal of Fluorine Chemistry, 107(1), 31-34.[1][4]

Sources

Technical Support Center: Chromatographic Purification of 3-Fluoro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the chromatographic purification of 3-Fluoro-2-naphthoic acid. As a fluorinated aromatic carboxylic acid, this compound presents unique challenges that require a nuanced approach to achieve high purity. This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to navigate these complexities effectively.

The Challenge: Purifying an Acidic Aromatic Compound

3-Fluoro-2-naphthoic acid's structure—a rigid naphthalene core functionalized with both an acidic carboxylic group and an electronegative fluorine atom—dictates its chromatographic behavior. The primary challenges stem from:

  • Secondary Interactions: The carboxylic acid proton can interact strongly with residual silanol groups on standard silica-based stationary phases, leading to significant peak tailing.

  • pH-Dependent Retention: The retention time is highly sensitive to the mobile phase pH. Failure to adequately control the ionization state of the carboxylic acid results in poor reproducibility and peak shape.

  • Solubility: While soluble in organic solvents like methanol and acetonitrile, its solubility in highly aqueous mobile phases can be limited, potentially causing precipitation on-column.

This guide is structured to address these issues head-on, providing a logical workflow from method development to troubleshooting common problems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question: Why is my peak for 3-Fluoro-2-naphthoic acid showing significant tailing?

Answer: Peak tailing for acidic compounds like 3-Fluoro-2-naphthoic acid is almost always caused by secondary interactions with the stationary phase.[1] The primary culprit is the interaction between the analyte's carboxylic acid group and active silanol groups (Si-OH) on the surface of silica-based columns.

Possible Causes & Detailed Solutions:

  • Inadequate Mobile Phase Acidification: The most crucial factor is suppressing the ionization of both the analyte and the silanol groups.[1]

    • Mechanism: At a low pH (ideally 1-2 pH units below the analyte's pKa), the carboxylic acid exists in its neutral, protonated form (-COOH). This minimizes ionic interactions with negatively charged, deprotonated silanols (Si-O⁻). Acidifying the mobile phase also protonates the silanol groups, rendering them less active.

    • Solution: Add an acidic modifier to your mobile phase. Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). For particularly stubborn tailing, phosphoric acid can be used to lower the pH to ~2.5, though it is not MS-compatible.[2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-Gaussian peak shape.

    • Solution: Reduce the concentration of your sample and re-inject. A 1:10 or 1:100 dilution is a good starting point for diagnosis.

  • Contaminated or Degraded Column: Accumulation of strongly retained impurities or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent wash sequence. For a C18 column, a typical sequence is flushing with mobile phase without buffer, followed by 100% methanol, 100% acetonitrile, 75% acetonitrile:25% isopropanol, and then returning to the mobile phase.[4] If the problem persists, the column may need replacement.

Question: My retention times are drifting and inconsistent between runs. What is the cause?

Answer: Retention time instability is a serious issue that compromises the reliability of any analytical or preparative method. The root cause is often a change in the chromatographic system over time.

Possible Causes & Detailed Solutions:

  • Poor Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. This is especially critical for gradient elution.

    • Solution: Ensure an adequate equilibration time between runs. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase composition.[5]

  • Mobile Phase Composition Change: The composition of your mobile phase can change due to evaporation of the more volatile organic component or improper mixing.

    • Solution: Always use freshly prepared mobile phase.[5] Keep solvent reservoirs capped to minimize evaporation. If you are using an on-line mixer, ensure it is functioning correctly by comparing results with a manually prepared mobile phase of the same composition.

  • Temperature Fluctuations: Column temperature directly affects retention time.

    • Solution: Use a column oven to maintain a constant, stable temperature. Even minor fluctuations in ambient lab temperature can cause drift.

  • Pump Malfunction or Air Bubbles: Inconsistent flow from the pump will lead directly to variable retention times.

    • Solution: Degas the mobile phase thoroughly using sonication or an in-line degasser. Purge the pump to remove any trapped air bubbles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for purifying 3-Fluoro-2-naphthoic acid?

A standard C18 (octadecylsilane) reversed-phase column is a robust starting point. However, for enhanced selectivity, consider an aromatic stationary phase like a Phenyl-Hexyl or Biphenyl phase.[6] These phases can offer additional π-π interactions with the naphthalene ring of the analyte, potentially improving resolution from closely related impurities.[6][7] For preparative work, choose a column with a larger particle size (e.g., 5-10 µm) to reduce backpressure.

Q2: How do I select the optimal mobile phase?

The goal is to find a solvent system that provides good retention (ideally a retention factor, k, between 2 and 10) and selectivity.

  • Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides sharper peaks and lower viscosity. Switching between acetonitrile and methanol is a powerful tool to alter selectivity.[8]

  • pH Control: As discussed, a low pH is critical. Start with a mobile phase of Acetonitrile/Water with 0.1% Formic Acid. Formic acid is MS-compatible and generally effective.[3]

  • Optimization: Begin with a broad gradient scan to determine the approximate percentage of organic solvent needed to elute the compound.[9] From there, you can develop a shallower gradient or an isocratic method for optimal separation.

Q3: What detection wavelength should I use?

Naphthoic acid and its derivatives are strong UV absorbers.[9] A photodiode array (PDA) detector is ideal for initially scanning the UV spectrum to find the absorbance maximum (λmax). If a PDA is unavailable, a starting wavelength of 255 nm is a good choice, as related naphthoic acid compounds show strong absorbance in this region.[10]

Q4: Can I use normal-phase chromatography instead of reversed-phase?

Yes, normal-phase chromatography using unmodified silica gel is an option.[11] Elution would be performed with non-polar solvents like hexanes or heptane, with a polar modifier such as ethyl acetate or isopropanol.[11] This can be particularly useful if impurities are very polar and are not well-retained in reversed-phase. However, reversed-phase HPLC is generally more reproducible and is the preferred first choice for this type of molecule.

Experimental Protocols & Workflows

Protocol 1: HPLC Method Development for Purity Analysis

This protocol outlines a systematic approach to developing a robust analytical method.

1. Initial Column and Mobile Phase Setup:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 255 nm.
  • Injection Volume: 5 µL.
  • Sample Preparation: Dissolve the crude 3-Fluoro-2-naphthoic acid in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

2. Scouting Gradient Run:

  • Run a fast, broad linear gradient to determine the elution profile. This helps to quickly identify the retention time of the main peak and any impurities.
Time (min)% Mobile Phase B (ACN + 0.1% FA)
0.010
20.095
25.095
25.110
30.010

3. Method Optimization:

  • Based on the scouting run, adjust the gradient to improve resolution around the peak of interest. For example, if the peak elutes at 15 minutes (which corresponds to ~55% B), design a shallower gradient around this point.
Time (min)% Mobile Phase B (ACN + 0.1% FA)
0.040
20.070
22.095
25.095
25.140
30.040

4. Final Analysis:

  • Once optimal separation is achieved, this method can be used for purity assessment or scaled up for preparative purification.
Visualization of Workflows

The following diagrams illustrate key decision-making processes in chromatographic purification.

HPLC_Purification_Workflow cluster_prep Preparation cluster_dev Method Development cluster_purify Purification & Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase) Inject Inject Sample SamplePrep->Inject MobilePhase Mobile Phase Preparation (e.g., ACN/H2O + 0.1% FA) SystemPrep System Equilibration (10-15 column volumes) MobilePhase->SystemPrep SystemPrep->Inject Scouting Scouting Gradient Run (Broad Gradient) Analysis Analyze Chromatogram (Identify Peak of Interest) Scouting->Analysis Optimization Optimize Gradient (Shallow Gradient for Resolution) Analysis->Optimization Optimization->Inject Collect Fraction Collection Inject->Collect AnalyzeFrac Analyze Fractions for Purity Collect->AnalyzeFrac Pool Pool Pure Fractions AnalyzeFrac->Pool Evaporate Solvent Evaporation Pool->Evaporate Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Check_pH Start->Check_pH Check_Load Check Sample Load Is concentration too high? Check_pH->Check_Load [Yes] Action_pH Action: Add/Increase Acid Modifier (0.1% FA or TFA) Check_pH->Action_pH [No] Check_Column Check Column Health Is column old or contaminated? Check_Load->Check_Column [No] Action_Load Action: Dilute Sample (1:10 or 1:100) Check_Load->Action_Load [Yes] End Consult Further (e.g., different stationary phase) Check_Column->End [No] Action_Column Action: Flush with Strong Solvents or Replace Column Check_Column->Action_Column [Yes] Action_pH->Start Action_Load->Start Action_Column->Start

Caption: Decision tree for troubleshooting peak tailing issues.

References

  • Science.gov. (n.d.). chromatographic purification steps: Topics by Science.gov. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chromatographic Purification of Native Types I, II, and III Collagens. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-amino-2-naphthoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. PubMed. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
  • University of Valladolid. (2022). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]

  • MDPI. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Synthesis of mono- and difluoronaphthoic acids. PubMed. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2004). 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Unusual Rearrangement of a 1,8-Naphthalene Derivative. PMC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

Sources

Technical Support Guide: Synthesis of 3-Fluoro-2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Optimization & Troubleshooting Subject: Byproduct Management and Protocol Optimization for 3-Fluoro-2-Naphthoic Acid Document ID: TS-FNA-2024-05 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Overview

3-Fluoro-2-naphthoic acid is a critical scaffold in medicinal chemistry, often serving as a bioisostere for 3-hydroxy-2-naphthoic acid or as a metabolic blocker in drug design. This guide addresses the technical challenges associated with its synthesis, specifically focusing on the Balz-Schiemann reaction (diazotization-fluorodediazoniation) of 3-amino-2-naphthoic acid. This route is the industry standard due to the commercial availability of the starting material, but it is prone to specific failure modes that generate difficult-to-separate byproducts.

Core Reaction Scheme

The synthesis proceeds via the diazotization of 3-amino-2-naphthoic acid to the diazonium tetrafluoroborate salt, followed by thermal decomposition.

ReactionScheme Start 3-Amino-2-naphthoic acid Inter Diazonium Tetrafluoroborate (Intermediate) Start->Inter 1. NaNO2, HBF4 0-5°C Product 3-Fluoro-2-naphthoic acid (Target) Inter->Product Heat (Δ) (-N2, -BF3) Hydrolysis 3-Hydroxy-2-naphthoic acid (Hydrolysis Byproduct) Inter->Hydrolysis H2O present during Δ Reduction 2-Naphthoic acid (Reduction Byproduct) Inter->Reduction Radical mechanism (Ethanol solvent) Tars Azo Coupling Tars (Polymerization) Inter->Tars Coupling with unreacted amine

Figure 1: Reaction pathway and divergence points for major byproducts.

Byproduct Analysis & Management

The purity of 3-fluoro-2-naphthoic acid is often compromised by three primary impurity classes. Understanding their origin is the first step in troubleshooting.

ByproductStructure DescriptionOrigin / MechanismDetection (TLC/LCMS)Removal Strategy
3-Hydroxy-2-naphthoic acid Phenolic analog (OH replaces F)Hydrolysis: Reaction of the diazonium cation with water during thermal decomposition.More polar than product; often fluorescent.Base Extraction: The phenol is less acidic than the carboxylic acid but difficult to separate. Recrystallization from EtOH/Water is preferred.
2-Naphthoic acid De-aminated analog (H replaces F)Hydro-de-amination: Radical reduction, often caused by using ethanol or isopropanol as the decomposition solvent.Less polar; moves with the solvent front.Sublimation or careful column chromatography.
Azo Tars (Red/Brown) Polymeric dyesDiazo Coupling: Reaction of the diazonium salt with unreacted electron-rich amine starting material.Stays at baseline; causes severe discoloration.Activated Carbon: Treatment of the sodium salt solution before acidification.
3-Chloro-2-naphthoic acid Chloro analog (Cl replaces F)Ion Competition: Incomplete exchange of Cl⁻ (from HCl) with BF₄⁻ before heating.Very similar Rf to product; difficult to separate.Prevention only: Ensure excess HBF₄ and thorough washing of the diazonium salt.

Technical Troubleshooting Guide

Issue 1: "My product is red/brown and sticky."

Diagnosis: Azo coupling has occurred. This happens when the diazotization is incomplete or the reaction medium is not sufficiently acidic, allowing the diazonium salt to couple with the unreacted amine.

  • Corrective Action: Ensure the pH remains < 2 during diazotization. Add the nitrite solution below the surface of the amine suspension to prevent local excesses of amine.

  • Purification: Dissolve the crude acid in dilute NaOH. The azo tars are often insoluble or can be removed by treating the alkaline solution with activated charcoal/Celite filtration before re-acidification [1].

Issue 2: "Low yield with significant phenolic impurity (3-hydroxy-2-naphthoic acid)."

Diagnosis: Water was present during the thermal decomposition step.[1][2][3] The diazonium cation is extremely electrophilic; even trace moisture will compete with the fluoride anion (from BF₄⁻) to form the phenol.

  • Corrective Action:

    • Dry the Salt: The isolated diazonium tetrafluoroborate salt must be dried thoroughly (vacuum desiccator over P₂O₅) before heating.

    • Solvent Choice: Do not decompose in water. Use an inert, non-nucleophilic solvent like toluene or xylene for the decomposition step, or perform a "dry bake" decomposition (solid phase) if safety protocols permit [2].

Issue 3: "Violent decomposition or 'runaway' reaction."

Diagnosis: The thermal decomposition of diazonium salts is exothermic.[4] If the salt is heated too quickly in bulk, the heat generated accelerates the reaction, leading to deflagration.

  • Corrective Action:

    • Solvent Damping: Suspend the salt in a high-boiling solvent (e.g., decalin or xylene) and heat gradually.

    • Continuous Flow: For scale-up (>10g), consider a continuous flow reactor to minimize the active inventory of hazardous diazonium salt [3].[5]

Optimized Experimental Protocol

Objective: Synthesis of 3-fluoro-2-naphthoic acid (10g scale) minimizing hydrolysis.

Reagents:

  • 3-Amino-2-naphthoic acid (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Fluoroboric acid (HBF₄), 48% aq. solution (excess, solvent)[6]

  • Solvent for decomposition: Toluene or Xylene (Anhydrous)

Step-by-Step Procedure:

  • Diazotization:

    • Suspend 3-amino-2-naphthoic acid in 48% HBF₄ (approx. 3 mL per gram of amine) in a polyethylene vessel (glass can be etched by trace HF).

    • Cool the suspension to 0°C using an ice/salt bath.

    • Add a solution of NaNO₂ (dissolved in minimum water) dropwise, maintaining internal temperature < 5°C .

    • Checkpoint: The suspension should become a more uniform slurry of the diazonium salt. Stir for 30 mins at 0°C.

  • Isolation of Diazonium Salt:

    • Filter the cold precipitate rapidly.

    • Critical Wash: Wash with cold 5% HBF₄ solution (to remove Na⁺ and Cl⁻ ions), then with cold diethyl ether (to remove water).

    • Drying: Dry the solid in a vacuum desiccator protected from light. Do not heat.

  • Thermal Decomposition (Schiemann Step):

    • Suspend the dry diazonium tetrafluoroborate in anhydrous toluene (ratio: 1g salt : 5mL solvent).

    • Heat the stirred suspension to 100-110°C . Nitrogen gas evolution will be observed.[1]

    • End Point: Heating is continued until gas evolution ceases (approx. 1-2 hours).

  • Work-up:

    • Cool the mixture. If the product precipitates, filter it.[3] If soluble, extract with dilute NaOH (aq).

    • Wash the aqueous alkaline layer with ether (removes non-acidic tars).

    • Acidify the aqueous layer with HCl to precipitate 3-fluoro-2-naphthoic acid.

    • Recrystallize from Ethanol/Water or Acetic Acid.

Frequently Asked Questions (FAQs)

Q: Can I use HCl for the diazotization and just add NaBF₄ later? A: Yes, but this increases the risk of chlorine incorporation (3-chloro-2-naphthoic acid). It is safer to use HBF₄ as the acid source from the start to ensure the BF₄⁻ anion is the dominant counter-ion [1].

Q: Why is the diazonium salt turning yellow/orange during drying? A: This indicates instability or slight decomposition. Diazonium salts of naphthoic acids are light-sensitive. Store them in the dark and use them immediately after drying.

Q: Can I use the "One-Pot" procedure with HF/Pyridine (Olah's Reagent)? A: Yes. Olah's reagent (70% HF in pyridine) allows for diazotization and fluorination in a single pot without isolating the salt. This generally improves yields and reduces tars but requires specialized HF-resistant equipment and strict safety protocols due to the high concentration of HF [4].

References

  • Balz-Schiemann Reaction Mechanism & Conditions

    • Source: Organic Chemistry Portal. "Diazotisation".[1][4][5][7][8][9][10][11][12]

    • URL:[Link]

  • Synthesis of Fluoronaphthoic Acids

    • Source: Tagat, J. R., et al. "Synthesis of mono- and difluoronaphthoic acids." Journal of Organic Chemistry, 2002, 67(4), 1171-1177.
    • URL:[Link]

  • Continuous Flow Protocols (Safety Optimization)

    • Source: Zhou, Z., et al.[5] "A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor." Journal of Visualized Experiments, 2023.[5]

    • URL:[Link]

  • Olah's Reagent Modification

    • Source: Scientific Update. "The Balz-Schiemann Reaction".[1][4][5][7]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis for the Bench Scientist: 3-Fluoro-2-naphthoic Acid vs. 3-Chloro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fine chemical synthesis, the nuanced roles of halogenated organic molecules are of paramount importance. The substitution of a single halogen atom can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two closely related naphthoic acid derivatives: 3-Fluoro-2-naphthoic acid and 3-Chloro-2-naphthoic acid. As building blocks in medicinal chemistry and materials science, a clear understanding of their distinct characteristics is crucial for rational molecular design and synthesis.

At a Glance: Key Physicochemical and Spectral Differences

A side-by-side comparison of the fundamental properties of 3-Fluoro-2-naphthoic acid and 3-Chloro-2-naphthoic acid reveals the significant influence of the halogen substituent. While comprehensive experimental data for the fluoro-substituted analog is less readily available in public literature, we can infer and compare key parameters based on established principles of organic chemistry and data for related compounds.

Table 1: Comparison of Physicochemical Properties

Property3-Fluoro-2-naphthoic Acid3-Chloro-2-naphthoic Acid
CAS Number 22413-03-019411-56-4
Molecular Formula C₁₁H₇FO₂C₁₁H₇ClO₂
Molecular Weight 190.17 g/mol 206.62 g/mol
Melting Point (°C) Data not readily available; likely lower than chloro analogData not readily available
pKa Predicted to be slightly lower (more acidic) than chloro analogPredicted to be slightly higher (less acidic) than fluoro analog
Solubility Generally soluble in organic solvents like ethanol, ether, and chloroform.[1]Generally soluble in organic solvents like ethanol, ether, and chloroform.[1]

Table 2: Comparison of Spectral Properties

Property3-Fluoro-2-naphthoic Acid3-Chloro-2-naphthoic Acid
¹H NMR Aromatic protons will exhibit coupling to the ¹⁹F nucleus.Aromatic protons will show standard coupling patterns.
¹³C NMR Carbon signals will show C-F coupling constants (J-coupling). The carbon bearing the fluorine will have a significantly different chemical shift compared to the chloro analog.The carbon bearing the chlorine will be deshielded, but to a lesser extent than the fluorine-bearing carbon.
Mass Spectrometry Will show a molecular ion peak (M+) at m/z 190.Will show characteristic M+ and M+2 isotope peaks in an approximate 3:1 ratio due to the presence of ³⁵Cl and ³⁷Cl.

The Electronic Influence of Fluorine vs. Chlorine: A Deeper Dive

The differing properties of these two molecules are rooted in the fundamental electronic effects of fluorine and chlorine. Both are electronegative atoms that exert an electron-withdrawing inductive effect (-I) on the naphthalene ring. However, they differ significantly in their ability to donate electron density through resonance (a +M or +R effect).

  • Fluorine: Possesses a very strong -I effect due to its high electronegativity. Its +M effect is relatively weak because the overlap between the 2p orbital of fluorine and the 2p orbital of carbon is not as effective as with larger halogens. This results in a strong overall electron-withdrawing character, which increases the acidity of the carboxylic acid group (lowers the pKa) compared to an unsubstituted naphthoic acid.

  • Chlorine: Also has a -I effect, but it is less pronounced than that of fluorine. Conversely, chlorine's 3p orbital can participate in resonance with the aromatic system, leading to a more significant +M effect compared to fluorine. The interplay of these opposing effects still results in a net electron-withdrawing character, but it is generally weaker than that of fluorine.

These electronic differences have profound implications for the reactivity of the aromatic ring and the carboxylic acid moiety.

G cluster_F 3-Fluoro-2-naphthoic acid cluster_Cl 3-Chloro-2-naphthoic acid F_compound Naphthalene Ring (Electron Deficient) F_acid Carboxylic Acid (More Acidic) F_compound->F_acid Increased Acidity Cl_compound Naphthalene Ring (Less Electron Deficient) F_substituent Fluorine (-I > +M) F_substituent->F_compound Strong Inductive Withdrawal Cl_acid Carboxylic Acid (Less Acidic) Cl_compound->Cl_acid Decreased Acidity Cl_substituent Chlorine (-I < +M) Cl_substituent->Cl_compound Weaker Inductive Withdrawal

Figure 1: A conceptual diagram illustrating the differing electronic effects of fluorine and chlorine on the naphthoic acid scaffold.

Reactivity and Synthetic Utility: A Tale of Two Halogens

The choice between 3-fluoro- and 3-chloro-2-naphthoic acid as a synthetic precursor often depends on the desired subsequent transformations.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the aromatic ring, particularly in the fluoro-derivative, makes it more susceptible to nucleophilic aromatic substitution reactions. However, the C-F bond is generally stronger than the C-Cl bond, making fluorine a poorer leaving group in many traditional SNAr reactions. Conversely, the greater polarizability of the C-Cl bond can sometimes facilitate nucleophilic attack. The specific reaction conditions and the nature of the nucleophile will ultimately determine the outcome.

Metal-Catalyzed Cross-Coupling Reactions

Both aryl fluorides and aryl chlorides can participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Historically, aryl chlorides have been more readily employed due to the relative ease of oxidative addition to common palladium catalysts. However, recent advances in catalyst design have enabled the efficient use of aryl fluorides in these transformations. The choice of halogen can therefore be used to achieve selective, sequential cross-coupling reactions on a polyhalogenated scaffold.

Carboxylic Acid Derivatization

The carboxylic acid moiety of both compounds can undergo standard transformations to form esters, amides, and acid chlorides. The increased acidity of the fluoro-substituted acid may slightly alter the reaction kinetics for these transformations, but generally, similar conditions can be employed for both.

Experimental Protocols: A Representative Synthesis

The synthesis of these compounds can be achieved through multi-step sequences, often starting from readily available naphthalene derivatives. Below is a representative protocol for the synthesis of a halogenated naphthoic acid, which can be adapted for either the fluoro or chloro analog.

Experimental Workflow: Synthesis of a 3-Halo-2-naphthoic Acid

G start Starting Material (e.g., 3-Amino-2-naphthoic acid) step1 Diazotization (NaNO₂, HCl) start->step1 step2 Sandmeyer Reaction (CuX, where X = F or Cl) step1->step2 product 3-Halo-2-naphthoic Acid step2->product

Figure 2: A simplified workflow for the synthesis of 3-halo-2-naphthoic acids via a Sandmeyer reaction.

Step-by-Step Methodology (Illustrative Example):

  • Diazotization of 3-Amino-2-naphthoic Acid:

    • Suspend 3-amino-2-naphthoic acid in an aqueous solution of a mineral acid (e.g., HCl).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

    • Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of the appropriate copper(I) halide (CuF or CuCl) in the corresponding mineral acid.

    • Slowly add the cold diazonium salt solution to the copper halide mixture.

    • Observe for the evolution of nitrogen gas, indicating the progress of the reaction.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Applications in Drug Discovery and Beyond

Halogenated aromatic carboxylic acids are valuable scaffolds in medicinal chemistry. The introduction of a halogen can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

  • 3-Fluoro-2-naphthoic Acid: The incorporation of fluorine is a common strategy to block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate. The strong electron-withdrawing nature of fluorine can also influence the acidity of nearby functional groups, which can be critical for receptor binding.

  • 3-Chloro-2-naphthoic Acid: Chlorine is also widely used to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The larger size of chlorine compared to fluorine can also provide steric bulk that may be advantageous for specific binding interactions.

Beyond pharmaceuticals, these compounds can serve as precursors for the synthesis of dyes, pigments, and advanced materials where the electronic properties of the halogenated naphthalene core are exploited.

Conclusion

The choice between 3-Fluoro-2-naphthoic acid and 3-Chloro-2-naphthoic acid is a strategic one that should be guided by the specific goals of the research program. The fluoro-derivative offers a more pronounced electron-withdrawing effect and potential for enhanced metabolic stability, while the chloro-derivative provides a different steric and electronic profile that may be advantageous in other contexts. As more comprehensive experimental data for these compounds becomes available, a more refined understanding of their comparative properties will undoubtedly emerge, further empowering chemists to make informed decisions in their synthetic endeavors.

References

  • Organic Syntheses. 3-amino-2-naphthoic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Marinov, M., & Stoyanov, N. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(4), M1278. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 315-327. Retrieved from [Link]

  • NP-MRD. (2020, November 23). NP-Card for 1-Hydroxy-2-naphthoic acid (NP0002851). Retrieved from [Link]

  • PubChem. (n.d.). 2-Naphthoic acid. Retrieved from [Link]

  • Delbaere, S., Micheau, J. C., Teral, Y., Bochu, C., Campredon, M., & Vermeersch, G. (2001). NMR structural and kinetic assignment of fluoro-3H-naphthopyran photomerocyanines. Physical Chemistry Chemical Physics, 3(11), 2136-2142. Retrieved from [Link]

  • Jorgensen, W. L., & Schyman, P. (2012). Prediction of pKa values using the PM6 semiempirical method. Journal of chemical theory and computation, 8(10), 3895-3901. Retrieved from [Link]

  • ChemRxiv. (2024). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]

  • Di Meo, F., Fabregat, M. G., & Iannelli, M. A. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3237. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Naphthoic acid. Retrieved from [Link]

  • Anary-Abbasinejad, M., Hassanabadi, A., Ghanee, F., & Tahmasbnia, N. (2008). Three-Component Reaction between 3-Hydroxy-2-Naphthoic Acid, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid: Synthesis of 4-(Acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acid. Journal of Chemical Research, 2008(10), 574-576. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved from [Link]

  • Shteinberg, L. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal, 89(3), 55-69. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 31P NMR spectral data for 3H-naphtho[2,1-b]pyran derivatives.... Retrieved from [Link]

Sources

A Comparative Guide to the Antimicrobial Potential of 3-Fluoro-2-Naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the structural scaffold of naphthalene has emerged as a promising starting point for the development of new therapeutics.[1][2] Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial properties.[3][4] This guide delves into the antimicrobial activity of a specific class of these compounds: derivatives of 2-naphthoic acid, with a particular focus on the potential impact of fluorination at the 3-position. While direct studies on 3-fluoro-2-naphthoic acid derivatives are limited, this guide synthesizes available data on related structures to provide a forward-looking comparison and a framework for future research.

The Rationale: Why 2-Naphthoic Acid Derivatives?

The 2-naphthoic acid core offers a versatile platform for medicinal chemists. Its rigid bicyclic system provides a defined three-dimensional structure, while the carboxylic acid functional group serves as a convenient handle for the synthesis of a diverse library of derivatives, such as amides and esters.[5][6][7] The exploration of these derivatives is driven by the need for new chemical entities that can overcome existing resistance mechanisms.

The introduction of a fluorine atom to an aromatic system is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate electronic properties, often leading to enhanced biological activity.[8][9] In the context of antimicrobial agents, fluorination has been a key feature in the success of the fluoroquinolone class of antibiotics.[10] Therefore, the investigation of 3-fluoro-2-naphthoic acid derivatives is a logical and promising avenue for the discovery of novel antimicrobial compounds.

Synthesis of 2-Naphthoic Acid Derivatives: A General Approach

The primary route to a diverse range of 2-naphthoic acid derivatives is through the modification of the carboxylic acid group, most commonly via amidation.[5][11]

Experimental Protocol: Synthesis of N-substituted-2-Naphthamide Derivatives

This protocol outlines a general two-step procedure for the synthesis of N-substituted-2-naphthamide derivatives, starting from a substituted 2-naphthoic acid.

Step 1: Acyl Chloride Formation

  • To a solution of the desired 2-naphthoic acid derivative (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

Step 2: Amidation

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired primary or secondary amine (1-1.2 equivalents) and a base such as triethylamine or pyridine (1.5-2 equivalents) in the same solvent.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-2-naphthamide.[5]

Caption: General workflow for the synthesis of N-substituted-2-naphthamide derivatives.

Antimicrobial Activity: A Comparative Analysis

While data on 3-fluoro-2-naphthoic acid derivatives is not yet available, studies on other substituted 2-naphthoic acid derivatives provide valuable insights into their antimicrobial potential.

A study on novel 2-naphthamide derivatives demonstrated significant antibacterial activity against a panel of pathogenic bacteria.[5] The minimum inhibitory concentration (MIC) values for some of these compounds are summarized in the table below.

CompoundE. coli (MIC, µg/mL)S. faecalis (MIC, µg/mL)S. enterica (MIC, µg/mL)MSSA (MIC, µg/mL)MRSA (MIC, µg/mL)
8b 161616816
Ciprofloxacin 81681616
Data from reference[5]

Compound 8b , an N-(3-morpholinopropyl) 2-naphthamide derivative, exhibited antibacterial activity comparable to the standard antibiotic ciprofloxacin against several strains, including the methicillin-resistant Staphylococcus aureus (MRSA).[5] This highlights the potential of the 2-naphthamide scaffold as a platform for the development of effective antibacterial agents.

Other studies on derivatives of 3-hydroxy-2-naphthoic acid have also reported promising antibacterial activities.[12] These findings collectively suggest that the naphthalene-2-carboxylic acid framework is a promising starting point for the development of new antimicrobial drugs.

The Anticipated Role of Fluorine: A Structure-Activity Relationship Perspective

The introduction of a fluorine atom at the 3-position of the 2-naphthoic acid core is expected to significantly influence its antimicrobial activity. Based on established principles of medicinal chemistry and findings from related fluorinated compounds, several hypotheses can be proposed:

  • Enhanced Lipophilicity and Membrane Permeability: A fluorine substituent can increase the lipophilicity of the molecule, potentially facilitating its passage through the bacterial cell membrane.

  • Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the aromatic system, which may enhance the binding affinity of the molecule to its biological target.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to an increased half-life and improved pharmacokinetic profile of the drug.

  • Specific Interactions with Target Enzymes: In some cases, fluorine can participate in specific hydrogen bonding or other non-covalent interactions with the active site of a target enzyme, leading to enhanced inhibitory activity. For instance, a fluorine-containing naphthoquinone derivative, NQ008, has demonstrated potent and broad-spectrum antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi.[13]

The impact of fluorine substitution is also evident in the naphthyridine class of antibiotics, where fluorinated derivatives have shown enhanced antibacterial activity.[9][10] For example, the introduction of a fluorine atom into the 1,8-naphthyridine ring led to the development of several clinically used fluoroquinolone analogues.[10]

SAR_Fluorine cluster_Fluorine Introduction of 3-Fluoro Group cluster_Effects Potential Effects on Antimicrobial Activity Fluorine 3-Fluoro-2-Naphthoic Acid Scaffold Lipophilicity Increased Lipophilicity (Enhanced Membrane Permeation) Fluorine->Lipophilicity Electronics Altered Electronic Properties (Improved Target Binding) Fluorine->Electronics Stability Increased Metabolic Stability (Improved Pharmacokinetics) Fluorine->Stability Interactions Specific Target Interactions (Enhanced Inhibition) Fluorine->Interactions

Caption: Potential structure-activity relationship effects of 3-fluoro substitution.

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of novel 3-fluoro-2-naphthoic acid derivatives, standardized in vitro assays are essential. The following are detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Standard antibiotic (e.g., ciprofloxacin)

Procedure:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates to achieve a range of final concentrations.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial inoculum to each well containing the test compound dilutions.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Future Directions and Conclusion

The available evidence strongly suggests that 2-naphthoic acid derivatives are a promising class of compounds for the development of novel antimicrobial agents. The synthesis and evaluation of N-substituted amides have already yielded compounds with potent antibacterial activity.[5]

The next logical step is the systematic investigation of 3-fluoro-2-naphthoic acid derivatives. A comprehensive study should involve the synthesis of a library of these compounds with diverse amide and ester functionalities. Subsequent in vitro screening against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains, will be crucial to identify lead candidates. Further studies should then focus on elucidating the mechanism of action, evaluating cytotoxicity, and assessing in vivo efficacy.

References

  • Ukrainian Chemistry Journal. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. [Link]

  • PubMed. (2021). Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents. [Link]

  • PubMed. (2007). Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase. [Link]

  • Iraqi National Journal of Chemistry. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. [Link]

  • ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

  • SciSpace. (n.d.). Synthesis of novel naphtho(2,1-b)furo(3,2-b)pyridine derivatives as potential antimicrobial agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • MDPI. (2022). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • MDPI. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. [Link]

  • PubMed. (2021). Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae. [Link]

  • PubMed. (2012). Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. [Link]

  • ResearchGate. (n.d.). (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. [Link]

  • JETIR. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. [Link]

  • PubMed. (2012). First synthesis and anticancer activity of novel naphthoquinone amides. [Link]

  • Xia & He Publishing Inc. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. [Link]

  • ResearchGate. (2016). Synthesis, antibacterial and antifungal activities of naphthoquinone derivatives: a structure–activity relationship study. [Link]

  • International Journal of Pharmacy and Technology. (n.d.). Synthesis of some Amide derivatives and their Biological activity. [Link]

  • ResearchGate. (n.d.). Naphthyl substituted antimicrobial drugs. | Download Scientific Diagram. [Link]

  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

  • National Center for Biotechnology Information. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. [Link]

Sources

A Researcher's Guide to Evaluating the Cytotoxicity of Novel Naphthoic Acid Analogs: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds is a continuous endeavor. Naphthoic acid derivatives have emerged as a promising class of molecules with potential cytotoxic effects against various cancer cell lines.[1] This guide provides a comprehensive framework for evaluating the cytotoxic properties of a novel compound, using the hypothetical molecule 3-Fluoro-2-naphthoic acid as a case study. In the absence of direct experimental data for this specific analog, we will draw comparisons with structurally related naphthoic acid and naphthoquinone derivatives to illustrate the evaluation process. This guide will walk you through the experimental design, provide detailed protocols, and discuss the interpretation of results in the context of established anticancer agents.

The Rationale: Why Investigate Naphthoic Acid Derivatives?

The naphthalene scaffold is a key feature in many biologically active compounds, including several with demonstrated anticancer properties.[2] Derivatives of naphthoic acid and the related naphthoquinones have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of cellular metabolism, and inhibition of key enzymes involved in cancer cell proliferation.[3][4] The introduction of a fluorine atom to the naphthoic acid backbone, as in our case study of 3-Fluoro-2-naphthoic acid, is a common strategy in medicinal chemistry to potentially enhance metabolic stability and biological activity.[5] Therefore, a systematic evaluation of its cytotoxicity is a critical first step in assessing its potential as a therapeutic agent.

Comparative Cytotoxicity Analysis: Benchmarking Against the Standards

A crucial aspect of preclinical drug discovery is to benchmark the cytotoxic potential of a novel compound against both established chemotherapeutic agents and structurally related analogs. This provides context for the compound's potency and selectivity. While specific data for 3-Fluoro-2-naphthoic acid is not yet available, we can construct a representative comparison table based on published data for other naphthoic acid and naphthoquinone derivatives, alongside the widely used chemotherapy drugs, Doxorubicin and Cisplatin.

Table 1: Comparative Cytotoxicity (IC50) of Naphthoic Acid Derivatives and Standard Chemotherapeutics on Human Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Exposure Time (hrs)Reference
Hypothetical: 3-Fluoro-2-naphthoic acid MCF-7 (Breast) To Be Determined 48 N/A
A549 (Lung) To Be Determined 48 N/A
2-Naphthoic acid ergosterol esterH22 (Murine Hepatoma)Not specified in µMIn vivo study[6]
Aminobenzylnaphthol Derivative (MMZ-45B)HT-29 (Colon)31.78 ± 3.93Not Specified[4]
Naphthyridine Derivative (Compound 16)HL-60 (Leukemia)0.1Not Specified[7][8]
Naphthoquinone Oxime Derivative (Compound 14)MDA-MB-231 (Breast)0.66 ± 0.05Not Specified[9]
DoxorubicinMCF-7 (Breast)~1.65Not Specified[10]
A549 (Lung)> 2024[11]
CisplatinMCF-7 (Breast)Varies significantly48-72[12]
A549 (Lung)21.2472[13]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions.[11][12]

Experimental Workflow for Cytotoxicity Evaluation

The following section outlines a detailed, step-by-step methodology for determining the cytotoxic effects of a novel compound like 3-Fluoro-2-naphthoic acid using the MTT assay. This colorimetric assay is a widely accepted method for assessing cell viability.[14]

The MTT Assay: A Gold Standard for Viability Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Experimental Protocol

Materials:

  • Human cancer cell lines (e.g., MCF-7 and A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 3-Fluoro-2-naphthoic acid (or other test compounds)

  • Doxorubicin and Cisplatin (positive controls)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 and A549 cells to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-Fluoro-2-naphthoic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive controls (Doxorubicin, Cisplatin) in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds, positive controls, or vehicle control.

    • Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Culture MCF-7 & A549 cells seed Seed cells in 96-well plates start->seed incubate_attach Incubate 24h for attachment seed->incubate_attach prepare_compounds Prepare serial dilutions of test compounds & controls incubate_attach->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_treat Incubate for 48h treat_cells->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_data Plot dose-response curve calculate_viability->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50 end end determine_ic50->end End: Cytotoxicity Profile

Caption: Experimental workflow for determining the cytotoxicity of a novel compound.

Potential Mechanisms of Action: Unraveling the 'How'

While the MTT assay quantifies the cytotoxic effect, it does not reveal the underlying mechanism. Based on studies of related naphthoquinone and naphthoic acid derivatives, several signaling pathways could be implicated in the cytotoxic activity of 3-Fluoro-2-naphthoic acid.[3][4] A common mechanism involves the induction of apoptosis.

Hypothetical Signaling Pathway for Apoptosis Induction

The diagram below illustrates a potential signaling pathway through which a naphthoic acid derivative could induce apoptosis in cancer cells. This often involves the activation of caspase enzymes, which are key executioners of programmed cell death.

G cluster_cell Cancer Cell cluster_pathway compound 3-Fluoro-2-naphthoic acid ros ↑ Reactive Oxygen Species (ROS) compound->ros bcl2 Bcl-2 inhibition compound->bcl2 membrane mito Mitochondrial Dysfunction ros->mito bax Bax activation mito->bax cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical pathway for apoptosis induction by a naphthoic acid derivative.

Further experiments, such as flow cytometry for apoptosis detection (Annexin V/PI staining), cell cycle analysis, and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), would be necessary to elucidate the precise mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial cytotoxic evaluation of a novel compound, 3-Fluoro-2-naphthoic acid, by leveraging data from related molecules and established protocols. The provided experimental workflow and discussion on potential mechanisms of action serve as a starting point for researchers in the field of anticancer drug discovery.

The next steps in the evaluation of 3-Fluoro-2-naphthoic acid would involve performing the described MTT assay to determine its IC50 values across a panel of cancer cell lines. Subsequent mechanistic studies will be crucial to understand how the compound exerts its cytotoxic effects, which will guide its further development as a potential therapeutic agent. The structure-activity relationship of fluorinated naphthoic acid analogs also warrants further investigation to optimize potency and selectivity.[5]

References

  • de Castro, F., Ferreira, M., & Gadelha, F. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules, 19(11), 18382-18393. [Link]

  • ResearchGate. (2025). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. ResearchGate. [Link]

  • Li, H., et al. (2017). 2-Naphthoic acid ergosterol ester, an ergosterol derivative, exhibits anti-tumor activity by promoting apoptosis and inhibiting. European Journal of Pharmacology, 801, 24-32. [Link]

  • Wawruszak, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 24(13), 10842. [Link]

  • ResearchGate. (2000). Cytotoxicity of lipophilic o-naphthoquinones: Structure-activity relationship. ResearchGate. [Link]

  • Lee, E., et al. (2011). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society, 32(10), 3633-3638. [Link]

  • Wang, S., et al. (2015). Overview of naphthalimide analogs as anticancer agents. European Journal of Medicinal Chemistry, 97, 435-447. [Link]

  • Zhang, Y., et al. (2014). Study on cytotoxicity and structure-activity relationship of HL-7702 cell exposed to naphthoquinones. Wei sheng yan jiu = Journal of hygiene research, 43(3), 441-445. [Link]

  • ResearchGate. (n.d.). Synthesis of Naphthoic Acids as Potential Anticancer Agents. ResearchGate. [Link]

  • bioRxiv. (2023). CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv. [Link]

  • Lee, E., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3769-3774. [Link]

  • National Institutes of Health. (2025). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). An IC50 curve for MCF7 cells treated with cisplatin. ResearchGate. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). [Link]

  • Lee, E., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3769-3774. [Link]

  • Jurić, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12285. [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. [Link]

  • Wang, J., et al. (2018). Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 66(6), 633-639. [Link]

  • Preprints.org. (2024). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Preprints.org. [Link]

  • National Institutes of Health. (2017). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. National Institutes of Health. [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Spandidos Publications. (2021). Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. Spandidos Publications. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.